molecular formula C35H58N7O17P3S B15548466 (9Z,12Z)-tetradecadienoyl-CoA

(9Z,12Z)-tetradecadienoyl-CoA

Cat. No.: B15548466
M. Wt: 973.9 g/mol
InChI Key: UIYRZFVFYYEGIW-OHYBMVPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z,12Z)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (9Z,12Z)-tetradecadienoic acid. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C35H58N7O17P3S

Molecular Weight

973.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-tetradeca-9,12-dienethioate

InChI

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h4-5,7-8,22-24,28-30,34,45-46H,6,9-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b5-4-,8-7-/t24-,28-,29-,30+,34-/m1/s1

InChI Key

UIYRZFVFYYEGIW-OHYBMVPISA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of (9Z,12Z)-Tetradecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule that has emerged as a metabolite of interest in various biological contexts. While its precise roles are still under investigation, evidence suggests its involvement in fatty acid metabolism and potential association with certain pathophysiological states. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential metabolic fate, and association with disease, supported by experimental methodologies and pathway visualizations.

Introduction

Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as activated forms of fatty acids for a multitude of cellular processes, including energy production through β-oxidation, storage in complex lipids, and synthesis of signaling molecules. This compound is the activated form of (9Z,12Z)-tetradecadienoic acid, a 14-carbon polyunsaturated fatty acid. Its presence and concentration in cells are indicative of specific metabolic pathways being active. Recent lipidomic studies have identified alterations in the levels of C14:2 fatty acids in various disease states, highlighting the need for a deeper understanding of the biological significance of its CoA derivative.

Biosynthesis of this compound

The formation of this compound begins with the synthesis of its corresponding free fatty acid, (9Z,12Z)-tetradecadienoic acid. Subsequently, the fatty acid is activated to its CoA ester by an acyl-CoA synthetase.

Synthesis of (9Z,12Z)-Tetradecadienoic Acid

Two primary pathways for the synthesis of (9Z,12Z)-tetradecadienoic acid have been proposed:

  • Δ12-Desaturation of Myristoleic Acid: The most direct pathway involves the desaturation of myristoleoyl-CoA (14:1n-5) by a Δ12-desaturase enzyme. The FAT-2 enzyme in the nematode Caenorhabditis elegans has been shown to possess this activity, converting myristoleic acid to (9Z,12Z)-tetradecadienoic acid.[1] This enzyme exhibits broad substrate specificity, acting on a range of fatty acids from C14 to C18.[1]

  • Retroconversion of Linoleic Acid: In vertebrates, a potential pathway involves the retroconversion of longer-chain polyunsaturated fatty acids. Studies in the frog retina have demonstrated that (9Z,12Z)-tetradecadienoic acid (referred to as 14:2n-6 in the study) can be derived from linoleic acid (18:2n-6), likely through two rounds of β-oxidation.

Activation to this compound

cluster_synthesis Biosynthesis of (9Z,12Z)-Tetradecadienoic Acid cluster_activation Activation to Acyl-CoA Myristoleoyl-CoA Myristoleoyl-CoA FAT-2 (Δ12-desaturase) FAT-2 (Δ12-desaturase) Myristoleoyl-CoA->FAT-2 (Δ12-desaturase) Linoleoyl-CoA Linoleoyl-CoA Beta-oxidation Beta-oxidation Linoleoyl-CoA->Beta-oxidation C14_2_FA (9Z,12Z)-Tetradecadienoic Acid FAT-2 (Δ12-desaturase)->C14_2_FA Beta-oxidation->C14_2_FA ACSL Acyl-CoA Synthetase C14_2_FA->ACSL C14_2_CoA This compound ACSL->C14_2_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL

Biosynthesis of this compound.

Metabolic Fate and Potential Biological Roles

The metabolic fate of this compound is not yet fully elucidated but is presumed to follow the general pathways of other long-chain fatty acyl-CoAs.

Potential Metabolic Pathways
  • β-Oxidation: As an activated fatty acid, this compound can be a substrate for mitochondrial β-oxidation to generate acetyl-CoA for energy production.

  • Incorporation into Complex Lipids: It can be incorporated into various classes of lipids, such as phospholipids, triacylglycerols, and cholesterol esters, through the action of acyltransferases. This incorporation can influence the properties of cellular membranes and lipid droplets.

  • Elongation and Desaturation: this compound could potentially serve as a precursor for the synthesis of longer-chain polyunsaturated fatty acids through the action of elongase and desaturase enzymes.

Association with Disease

Lipidomic studies have identified altered levels of C14:2 fatty acids, the precursor to this compound, in several disease states:

  • Juvenile Dermatomyositis (JDM): Metabolomic analysis of treatment-naïve JDM patients revealed an association between the disease and long-chain acylcarnitines, including C14:2-carnitine, suggesting a dysregulation of mitochondrial fatty acid β-oxidation.[3]

  • Schizophrenia and Bipolar Disorder: In a study of lipidomic fingerprints, the levels of C14:2 acylcarnitine were found to be downregulated in schizophrenic patients compared to healthy controls.[4]

  • Ectopic Fat Deposition: Serum levels of free fatty acid C14:2 were identified as a predictor of intramuscular ceramide accumulation in individuals with obesity.[5]

  • Ischemic Stroke: Long-chain acylcarnitines, including C14:2 acylcarnitine, were significantly elevated in patients with acute ischemic stroke and were associated with poor outcomes.[6]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: Elevated levels of C14:1 and C14:2 acylcarnitines are markers for this inherited metabolic disorder.[7]

These associations suggest that the metabolism of C14:2 fatty acids, and by extension this compound, may be implicated in the pathophysiology of these conditions, although the precise mechanisms remain to be elucidated.

cluster_fate Potential Metabolic Fates cluster_disease Associated Pathophysiologies C14_2_CoA This compound Beta_Ox β-Oxidation C14_2_CoA->Beta_Ox Complex_Lipids Incorporation into Complex Lipids C14_2_CoA->Complex_Lipids Elong_Desat Elongation & Desaturation C14_2_CoA->Elong_Desat JDM Juvenile Dermatomyositis C14_2_CoA->JDM altered metabolism Schiz_BD Schizophrenia & Bipolar Disorder C14_2_CoA->Schiz_BD altered metabolism Ectopic_Fat Ectopic Fat Deposition C14_2_CoA->Ectopic_Fat altered metabolism Stroke Ischemic Stroke C14_2_CoA->Stroke altered metabolism VLCAD VLCAD Deficiency C14_2_CoA->VLCAD altered metabolism

Metabolic fate and disease association.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters (Km, Vmax) for enzymes acting on this compound. The following table summarizes general information for related enzyme classes.

Enzyme ClassSubstrate(s)General Kinetic PropertiesTissue Distribution
Long-Chain Acyl-CoA Synthetases (ACSLs) C12-C22 Fatty AcidsVary by isoform; generally in the low micromolar range for fatty acid substrates.Ubiquitous, with isoform-specific expression patterns.
Acyl-CoA Thioesterases (ACOTs) Medium- to Long-Chain Acyl-CoAsExhibit broad and overlapping substrate specificities. Some are regulated by CoA levels.Cytosolic, mitochondrial, and peroxisomal, with tissue-specific expression.
Carnitine Palmitoyltransferase 1 (CPT1) Long-Chain Acyl-CoAsRate-limiting step for mitochondrial β-oxidation.Liver, muscle, and other tissues with isoform-specific expression.

Experimental Protocols

Heterologous Expression of Desaturases in Saccharomyces cerevisiae

This protocol is adapted from studies on the functional characterization of fatty acid desaturases.

Objective: To produce (9Z,12Z)-tetradecadienoic acid by expressing a Δ12-desaturase (e.g., C. elegans FAT-2) in yeast and providing the substrate, myristoleic acid.

Materials:

  • S. cerevisiae expression vector (e.g., pYES2)

  • S. cerevisiae host strain (e.g., INVSc1)

  • cDNA encoding the desaturase of interest

  • Yeast transformation reagents (e.g., lithium acetate)

  • Yeast growth media (SC minimal medium with appropriate supplements)

  • Galactose (for induction of gene expression)

  • Myristoleic acid

  • Tergitol (or other non-ionic surfactant)

Procedure:

  • Vector Construction: Clone the coding sequence of the desaturase into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression vector into the S. cerevisiae host strain using the lithium acetate (B1210297) method.

  • Yeast Culture and Induction:

    • Grow a pre-culture of the transformed yeast in selective medium containing glucose.

    • Inoculate the main culture in selective medium containing raffinose (B1225341) (or another non-repressing carbon source).

    • Grow the culture to mid-log phase.

    • Induce gene expression by adding galactose to a final concentration of 2% (w/v).

    • Simultaneously, supplement the medium with myristoleic acid (e.g., 0.5 mM) and a surfactant like Tergitol (e.g., 0.1% w/v) to aid in fatty acid uptake.

  • Harvesting and Lipid Extraction:

    • Incubate the induced culture for 48-72 hours at 30°C.

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with water.

    • Proceed with total lipid extraction.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of fatty acid methyl esters (FAMEs).

Objective: To identify and quantify (9Z,12Z)-tetradecadienoic acid in a biological sample.

Materials:

  • Lipid-containing sample (e.g., yeast cell pellet)

  • Internal standard (e.g., C17:0 or C19:0 fatty acid)

  • Methanol

  • Acetyl chloride or BF3-methanol

  • Hexane (B92381) or iso-octane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

Procedure:

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol mixture (e.g., 2:1, v/v).

    • Add the internal standard.

    • Separate the organic and aqueous phases by adding water or a salt solution.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Resuspend the dried lipid extract in methanol.

    • Add acetyl chloride or BF3-methanol and heat at 60-100°C for the appropriate time (e.g., 1 hour).

    • Stop the reaction by adding water.

  • Extraction of FAMEs:

    • Extract the FAMEs with hexane or iso-octane.

    • Wash the organic phase with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial.

  • GC-MS Analysis:

    • Inject the sample onto the GC-MS system.

    • Use a temperature program that allows for the separation of C14 fatty acid isomers.

    • Identify the (9Z,12Z)-tetradecadienoic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.

    • Quantify the fatty acid by comparing its peak area to that of the internal standard.

cluster_expression Heterologous Expression Workflow cluster_analysis GC-MS Analysis Workflow Vector Construct Expression Vector Transform Transform Yeast Vector->Transform Culture Culture & Induce with Galactose + Myristoleic Acid Transform->Culture Harvest Harvest Cells Culture->Harvest Extract_Lipids Extract Total Lipids Harvest->Extract_Lipids Transesterify Transesterify to FAMEs Extract_Lipids->Transesterify Extract_FAMEs Extract FAMEs Transesterify->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS

Experimental workflow diagram.

Conclusion and Future Directions

This compound is an intriguing molecule at the intersection of fatty acid synthesis and metabolism. While its biosynthetic pathway is beginning to be understood, particularly through the characterization of enzymes like the C. elegans FAT-2 desaturase, its precise biological roles and the implications of its altered metabolism in various diseases remain largely unexplored. The association of its precursor fatty acid with several pathological conditions underscores the importance of further research in this area.

Future investigations should focus on:

  • Elucidating the specific roles of this compound in cellular signaling and as a precursor for other bioactive lipids.

  • Characterizing the substrate specificity and kinetics of human enzymes that metabolize this compound.

  • Validating the C14:2 fatty acid and its derivatives as biomarkers for the diseases with which they have been associated.

  • Exploring the therapeutic potential of modulating the metabolic pathways involving this compound.

A deeper understanding of this molecule will undoubtedly provide valuable insights into the complex network of lipid metabolism and its role in health and disease, potentially opening new avenues for therapeutic intervention.

References

(9Z,12Z)-Tetradecadienoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule containing a 14-carbon chain with two cis double bonds at the 9th and 12th positions. As an activated form of (9Z,12Z)-tetradecadienoic acid, it is an intermediate in various metabolic pathways. While less studied than its longer-chain counterparts like linoleoyl-CoA, understanding its role is crucial for a comprehensive picture of lipid metabolism and its implications in health and disease. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and potential signaling roles of this compound, along with relevant experimental protocols and pathways.

Biosynthesis of this compound

The synthesis of this compound involves the concerted action of fatty acid elongases and desaturases. Most eukaryotes can synthesize saturated fatty acids de novo, with palmitic acid (16:0) being a primary product.[1] The production of polyunsaturated fatty acids (PUFAs) like (9Z,12Z)-tetradecadienoic acid requires the introduction of double bonds into a saturated fatty acid precursor.

The key enzymes in this process are fatty acid desaturases, which introduce double bonds at specific positions. The synthesis of a C14:2∆⁹,¹² fatty acid has been observed in yeast cells expressing the Caenorhabditis elegans ∆12-desaturase, CeFAT-2.[2] This enzyme is capable of acting on a C14:1∆⁹ substrate to produce C14:2∆⁹,¹².[2]

The general biosynthetic pathway can be conceptualized as follows:

  • De novo synthesis: Acetyl-CoA is converted to myristic acid (14:0).

  • Activation: Myristic acid is activated to myristoyl-CoA by an acyl-CoA synthetase.

  • Desaturation (∆9): A ∆9-desaturase introduces a cis double bond at the 9th position of myristoyl-CoA, forming (9Z)-tetradecenoyl-CoA.

  • Desaturation (∆12): A ∆12-desaturase then introduces a second cis double bond at the 12th position, yielding this compound.

It is important to note that mammals lack the ∆12-desaturase enzyme and therefore cannot synthesize omega-6 fatty acids like linoleic acid (18:2n-6) de novo.[1] The presence and activity of a ∆12-desaturase capable of acting on a 14-carbon substrate would be necessary for the endogenous synthesis of this compound in an organism.

AcetylCoA Acetyl-CoA MyristicAcid Myristic Acid (14:0) AcetylCoA->MyristicAcid Fatty Acid Synthase MyristoylCoA Myristoyl-CoA (14:0-CoA) MyristicAcid->MyristoylCoA Acyl-CoA Synthetase TetradecenoylCoA (9Z)-Tetradecenoyl-CoA (14:1Δ9-CoA) MyristoylCoA->TetradecenoylCoA Δ9-Desaturase Target This compound (14:2Δ9,12-CoA) TetradecenoylCoA->Target Δ12-Desaturase

Biosynthesis of this compound.

Metabolism of this compound

Once synthesized, this compound can enter several metabolic pathways, primarily β-oxidation for energy production or incorporation into complex lipids.

β-Oxidation

The mitochondrial β-oxidation of polyunsaturated fatty acids requires auxiliary enzymes to handle the cis double bonds. The degradation of this compound would proceed through several cycles of β-oxidation, yielding acetyl-CoA units. The presence of double bonds at odd-numbered carbons (after several rounds of β-oxidation) requires an isomerase, while double bonds at even-numbered carbons necessitate both a reductase and an isomerase.

A proposed pathway for the β-oxidation of this compound is as follows:

  • Initial Cycles: Standard β-oxidation cycles proceed until the double bonds are near the carboxyl end.

  • Isomerization: An enoyl-CoA isomerase converts the cis-∆³ double bond to a trans-∆² double bond, allowing β-oxidation to continue.

  • Reductase and Isomerase Action: For the subsequent double bond, a 2,4-dienoyl-CoA reductase and an enoyl-CoA isomerase are required to generate a suitable substrate for the next round of β-oxidation.

  • Final Product: The final cycle yields acetyl-CoA.

Start This compound BetaOx1 β-Oxidation Cycles Start->BetaOx1 Intermediate1 cis-Δ3,cis-Δ6-Dienoyl-CoA BetaOx1->Intermediate1 Isomerase Enoyl-CoA Isomerase Intermediate1->Isomerase Intermediate2 trans-Δ2,cis-Δ6-Dienoyl-CoA Isomerase->Intermediate2 BetaOx2 One round of β-Oxidation Intermediate2->BetaOx2 Intermediate3 cis-Δ4-Enoyl-CoA BetaOx2->Intermediate3 Dehydrogenase Acyl-CoA Dehydrogenase Intermediate3->Dehydrogenase Intermediate4 trans-Δ2,cis-Δ4-Dienoyl-CoA Dehydrogenase->Intermediate4 Reductase 2,4-Dienoyl-CoA Reductase Intermediate4->Reductase Intermediate5 trans-Δ3-Enoyl-CoA Reductase->Intermediate5 Isomerase2 Enoyl-CoA Isomerase Intermediate5->Isomerase2 FinalIntermediate trans-Δ2-Enoyl-CoA Isomerase2->FinalIntermediate FinalBetaOx Completion of β-Oxidation FinalIntermediate->FinalBetaOx End Acetyl-CoA FinalBetaOx->End PUFA_CoA This compound PPARs PPARs PUFA_CoA->PPARs Activation SREBPs SREBPs PUFA_CoA->SREBPs Regulation MetabolicEnzymes Metabolic Enzymes PUFA_CoA->MetabolicEnzymes Allosteric Regulation GeneExpression Altered Gene Expression PPARs->GeneExpression SREBPs->GeneExpression EnzymeActivity Modulated Enzyme Activity MetabolicEnzymes->EnzymeActivity Sample Biological Sample Extraction Fatty Acyl-CoA Extraction (SPE) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Quantification Quantification MS2->Quantification

References

An In-depth Technical Guide to the Synthesis, Isolation, and Analysis of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies related to (9Z,12Z)-tetradecadienoyl-CoA, a polyunsaturated fatty acyl-coenzyme A. While a singular seminal "discovery" paper for this specific molecule is not prominent in the literature, this document consolidates established principles of fatty acid biochemistry and analytical chemistry to offer a detailed guide for its synthesis, isolation from biological matrices, and quantitative analysis.

Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the general pathways of fatty acid elongation and desaturation, common in many organisms, including plants and insects. The pathway likely initiates with a saturated C14 acyl carrier protein (ACP) or acyl-CoA precursor, myristoyl-CoA, which is a product of the fatty acid synthase (FAS) complex.

The introduction of double bonds is catalyzed by a series of fatty acid desaturase (FAD) enzymes. These enzymes are specific to the position at which they create a double bond. The formation of the (9Z,12Z) configuration would require the sequential action of a Δ9-desaturase and a Δ12-desaturase.

Biosynthesis of this compound Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) FAS->Myristoyl_CoA Chain Elongation Intermediate (9Z)-Tetradecenoyl-CoA (C14:1-CoA) Myristoyl_CoA->Intermediate Desaturation Desaturase1 Δ9-Desaturase Desaturase1->Intermediate Product This compound (C14:2-CoA) Intermediate->Product Desaturation Desaturase2 Δ12-Desaturase Desaturase2->Product

Caption: Proposed biosynthetic pathway for this compound.

Methodologies for Synthesis, Isolation, and Analysis

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved in two main stages: first, the synthesis of the free fatty acid, (9Z,12Z)-tetradecadienoic acid, and second, its conjugation to Coenzyme A.

Experimental Protocol: Synthesis via Mixed Anhydride (B1165640) Method

This protocol is based on established methods for acyl-CoA synthesis.

  • Activation of the Fatty Acid:

    • Dissolve 10 mg of (9Z,12Z)-tetradecadienoic acid in 1 ml of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of triethylamine, followed by 1.1 equivalents of ethyl chloroformate, dropwise.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride. The formation of a precipitate (triethylamine hydrochloride) will be observed.

  • Conjugation to Coenzyme A:

    • In a separate flask, dissolve 1.2 equivalents of Coenzyme A (trilithium salt) in 2 ml of a 50:50 mixture of water and THF, buffered to pH 7.5 with sodium bicarbonate.

    • Cool the Coenzyme A solution to 0°C.

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at 4°C for 2 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 4.0 with dilute HCl.

    • Purify the resulting this compound by reverse-phase HPLC using a C18 column.

    • Use a gradient elution system, for example, from 5% to 95% acetonitrile (B52724) in water containing 0.1% formic acid.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

    • Collect the fractions containing the product, combine them, and lyophilize to obtain the purified this compound.

Chemical Synthesis Workflow cluster_0 Fatty Acid Activation cluster_1 Conjugation cluster_2 Purification Start (9Z,12Z)-Tetradecadienoic Acid + Triethylamine + Ethyl Chloroformate in THF at 0°C Activation Formation of Mixed Anhydride Start->Activation Reaction Reaction at 4°C Activation->Reaction Add dropwise CoA_Sol Coenzyme A Solution (aq. THF, pH 7.5) CoA_Sol->Reaction Purify Reverse-Phase HPLC Reaction->Purify Acidify & Inject Lyophilize Lyophilization Purify->Lyophilize Final_Product Purified This compound Lyophilize->Final_Product

Caption: Logical workflow for the chemical synthesis of this compound.

Isolation from Biological Samples

The isolation of acyl-CoAs from biological tissues is challenging due to their low abundance and instability. The following protocol is a generalized method applicable to various tissue types, including insect tissues.

Experimental Protocol: Solid-Phase Extraction (SPE) Method

  • Tissue Homogenization and Extraction:

    • Weigh approximately 100 mg of frozen tissue and immediately place it in a homogenizer with 2 ml of ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Add an internal standard (e.g., a 13C-labeled or odd-chain acyl-CoA) to the buffer before homogenization to correct for extraction losses.

    • Homogenize the tissue thoroughly.

    • Add 2 ml of 2-propanol and 4 ml of acetonitrile, and vortex the mixture for 5 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE cartridge by washing with methanol, followed by water, and finally with the extraction buffer.

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic-content buffer (e.g., 2% formic acid in water) to remove unbound contaminants.

    • Wash with a higher-organic-content solvent (e.g., methanol) to remove lipids.

    • Elute the acyl-CoAs with a basic solution, such as 2-5% ammonium (B1175870) hydroxide (B78521) in an organic solvent.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 15 mM ammonium hydroxide) and an organic component (e.g., acetonitrile with 15 mM ammonium hydroxide).

    • The gradient should be optimized to separate this compound from other acyl-CoA species.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Employ Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition. For acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) moiety.

    • The specific MRM transition for this compound would be from its precursor ion [M+H]+ to a specific fragment ion.

Isolation and Analysis Workflow Sample Biological Sample (e.g., Insect Tissue) Homogenize Homogenization (in buffer with internal std.) Sample->Homogenize Extract Solvent Extraction (Isopropanol/Acetonitrile) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Wash & Elute) Supernatant->SPE Dry Dry Down (N2) SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify Data Analysis & Quantification LCMS->Quantify

Caption: General experimental workflow for the isolation and analysis of acyl-CoAs.

Data Presentation

Since specific quantitative data for this compound is scarce in the literature, the following tables present representative data for the validation of LC-MS/MS methods for similar long-chain acyl-CoAs. This data illustrates the expected performance of a well-developed analytical method.[1][2]

Table 1: Representative LC-MS/MS Method Validation - Accuracy

Analyte (Acyl-CoA)Spiked Concentration (µM)Measured Concentration (µM)Accuracy (%)
Myristoyl-CoA (C14:0)1.00.9898.0
Palmitoyl-CoA (C16:0)1.01.05105.0
Stearoyl-CoA (C18:0)1.00.9595.0
Oleoyl-CoA (C18:1)1.01.10110.0
Linoleoyl-CoA (C18:2)1.01.02102.0

Table 2: Representative LC-MS/MS Method Validation - Precision

Analyte (Acyl-CoA)Intra-run Precision (CV, %)Inter-run Precision (CV, %)
Myristoyl-CoA (C14:0)3.58.9
Palmitoyl-CoA (C16:0)2.17.5
Stearoyl-CoA (C18:0)4.412.2
Oleoyl-CoA (C18:1)1.86.3
Linoleoyl-CoA (C18:2)1.25.8

Signaling Pathways and Biological Relevance

Polyunsaturated fatty acyl-CoAs are key metabolic intermediates involved in numerous cellular processes.

  • Energy Metabolism: They are substrates for β-oxidation, generating acetyl-CoA for the Krebs cycle and subsequent ATP production.

  • Lipid Synthesis: They serve as building blocks for the synthesis of more complex lipids, such as triglycerides and phospholipids, which are essential for energy storage and membrane structure.

  • Cell Signaling: Some studies suggest that polyunsaturated fatty acyl-CoAs can act as signaling molecules, potentially regulating the activity of enzymes and transcription factors involved in lipid metabolism. For instance, they have been implicated in the inhibition of cholesterol biosynthesis.

The specific roles of this compound are not well-defined but are likely tied to the general functions of C14 fatty acids, which are important in both metabolism and as components of signaling molecules in various organisms, including insects where they can be precursors to pheromones. Further research into the specific pathways and interactions of this compound will be crucial for understanding its precise biological functions.

References

(9Z,12Z)-Tetradecadienoyl-CoA: A Technical Overview of its Anticipated Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule. While specific research on this particular C14:2 acyl-CoA is limited in publicly available literature, its cellular functions can be inferred from the well-established roles of long-chain polyunsaturated fatty acyl-CoAs. This technical guide synthesizes the expected metabolic fate, signaling roles, and analytical methodologies relevant to this compound, providing a framework for researchers in lipidomics and drug development. The information presented is based on the broader understanding of fatty acyl-CoA metabolism and function.

Introduction to this compound

This compound is the activated form of (9Z,12Z)-tetradecadienoic acid, a 14-carbon polyunsaturated fatty acid with two double bonds. The activation to a CoA thioester is a prerequisite for its participation in most cellular metabolic pathways[1]. Like other fatty acyl-CoAs, it is an intermediate in numerous biochemical processes, acting as a substrate for energy production and complex lipid synthesis, and potentially as a signaling molecule[2][3]. Its functions are compartmentalized within the cell, primarily between the cytosol, mitochondria, and peroxisomes[2][4].

Core Cellular Functions and Metabolic Pathways

The primary roles of polyunsaturated fatty acyl-CoAs like this compound can be categorized into metabolic and signaling functions.

Biosynthesis and Transport

This compound is synthesized from its corresponding fatty acid by the action of acyl-CoA synthetases (ACS) in an ATP-dependent reaction[1][3]. Long-chain acyl-CoA synthetases, the enzymes responsible for this activation, are located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes[3].

Once synthesized in the cytosol, it must be transported into the mitochondria for beta-oxidation. This is accomplished via the carnitine shuttle, where carnitine palmitoyltransferase I (CPT1) converts the acyl-CoA to acylcarnitine for transport across the inner mitochondrial membrane[2].

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA (9Z,12Z)-Tetradecadienoic Acid ACSL Acyl-CoA Synthetase (ACS) FA->ACSL ATP -> AMP + PPi CoA-SH Acyl_CoA This compound ACSL->Acyl_CoA CPT1 Carnitine Palmitoyl -transferase I (CPT1) Acyl_CoA->CPT1 Carnitine Complex_Lipids Complex Lipids (e.g., Phospholipids (B1166683), Triglycerides) Acyl_CoA->Complex_Lipids Esterification Acyl_Carnitine (9Z,12Z)-Tetradecadienoyl -carnitine CPT1->Acyl_Carnitine Beta_Ox Beta-Oxidation Acyl_Carnitine->Beta_Ox via Translocase + CPT2 Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Figure 1: Synthesis and primary metabolic fates of this compound.

Catabolism: Beta-Oxidation

In the mitochondrial matrix, this compound undergoes beta-oxidation to generate energy[1][2]. This process shortens the fatty acyl chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one FADH₂, and one NADH[1]. The acetyl-CoA then enters the citric acid cycle to produce ATP. Due to its unsaturation, the beta-oxidation of this compound requires additional isomerase and reductase enzymes to handle the double bonds.

Anabolic Roles: Synthesis of Complex Lipids

In the cytosol, this compound can be used as a substrate for the synthesis of more complex lipids, such as phospholipids and triglycerides[2]. These lipids are essential components of cellular membranes or serve as energy stores.

Signaling and Regulation

Long-chain fatty acyl-CoAs are known to be allosteric regulators of various enzymes and can influence gene transcription[3]. For instance, they can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thereby preventing a futile cycle of synthesis and degradation[5]. They can also act as ligands for nuclear receptors like PPARs, modulating the expression of genes involved in lipid metabolism.

Quantitative Data on Fatty Acyl-CoAs

Table 1: Representative Concentrations of Long-Chain Fatty Acyl-CoAs in Rat Liver

Acyl-CoA Species Cytosolic Concentration (nmol/g tissue) Mitochondrial Concentration (nmol/g tissue)
Palmitoyl-CoA (16:0) 3.5 - 15 10 - 30
Stearoyl-CoA (18:0) 1.0 - 5.0 2.0 - 8.0
Oleoyl-CoA (18:1) 5.0 - 20 5.0 - 25
Linoleoyl-CoA (18:2) 2.0 - 10 3.0 - 15

Data are compiled from multiple sources and represent typical ranges under normal physiological conditions. Actual values can vary significantly with diet and metabolic state.

Table 2: Michaelis-Menten Constants (Kₘ) of Acyl-CoA Synthetase for Various Fatty Acids

Fatty Acid Substrate Kₘ (µM)
Palmitic Acid (16:0) 10 - 50
Oleic Acid (18:1) 5 - 30
Linoleic Acid (18:2) 4 - 25
Arachidonic Acid (20:4) 3 - 20

Values are representative for long-chain acyl-CoA synthetase isoforms and can vary depending on the specific enzyme and experimental conditions.

Experimental Protocols

Investigating the function of this compound would involve techniques common to lipidomics.

Protocol for Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoAs from cultured cells.

  • Cell Harvesting and Quenching:

    • Aspirate culture medium from a 10 cm dish of confluent cells.

    • Immediately wash cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

    • To the pellet, add 500 µL of extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water with an internal standard cocktail).

    • Vortex vigorously for 15 minutes at 4°C.

  • Phase Separation and Collection:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The upper aqueous/methanol phase contains the acyl-CoAs.

    • Carefully collect the supernatant and transfer to a new tube.

    • Dry the extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% methanol in water).

    • Inject a 10 µL aliquot onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify acyl-CoA species using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

G start Cultured Cells quench Quench Metabolism (Ice-cold 10% TCA) start->quench extract Extract Lipids (Methanol/Chloroform/Water) quench->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Aqueous Phase separate->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Experimental workflow for the analysis of cellular acyl-CoAs.

Protocol for Acyl-CoA Synthetase Activity Assay

This is a radiometric assay to measure the activity of enzymes that produce this compound.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT).

    • The reaction mixture should contain: 5 mM ATP, 0.5 mM CoA-SH, and 1 µCi of [1-¹⁴C]-(9Z,12Z)-tetradecadienoic acid.

    • Add a known amount of protein from a cell lysate or a purified enzyme preparation.

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 mL of a Dole's solution (isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1) to partition the lipids.

    • Vortex, then add 0.5 mL of heptane and 0.5 mL of water to separate the phases.

    • The unreacted [¹⁴C]-fatty acid will be in the upper heptane phase, while the [¹⁴C]-(9Z,12Z)-tetradecadienoyl-CoA will be in the lower aqueous phase.

  • Quantification:

    • Take an aliquot of the lower aqueous phase and measure the radioactivity using a scintillation counter.

    • Calculate the specific activity based on the amount of radioactivity incorporated into the aqueous phase per unit time per amount of protein.

Conclusion and Future Directions

This compound, as a member of the polyunsaturated fatty acyl-CoA family, is centrally positioned in cellular metabolism. It is expected to be a substrate for both energy production through beta-oxidation and the synthesis of complex structural and storage lipids. Furthermore, it may play a role in regulating metabolic pathways. Future research employing advanced mass spectrometry-based lipidomics and metabolic flux analysis will be crucial to specifically delineate the unique functions and cellular concentrations of this compound and differentiate its roles from other fatty acyl-CoAs. Such studies will be vital for understanding its potential involvement in metabolic diseases and as a target for therapeutic intervention.

References

(9Z,12Z)-Tetradecadienoyl-CoA: A Putative Signaling Molecule in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated long-chain fatty acyl-coenzyme A (LC-CoA) molecule. While direct research on its specific signaling roles is limited, its structural similarity to other well-studied polyunsaturated LC-CoAs, such as linoleoyl-CoA, suggests its potential involvement in a variety of cellular signaling pathways. This guide consolidates the current understanding of LC-CoAs as signaling molecules, providing a theoretical framework for the potential functions of this compound. It covers putative signaling mechanisms, potential protein targets, and relevant experimental protocols to facilitate further investigation into this molecule's specific biological activities.

Introduction to Long-Chain Fatty Acyl-CoAs as Signaling Molecules

Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal intermediates in lipid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids.[1] Beyond their metabolic functions, a growing body of evidence indicates that LC-CoAs act as critical signaling molecules, directly and indirectly modulating a diverse array of cellular processes.[2][3] Their signaling capacity stems from their ability to interact with and modulate the activity of various proteins, including transcription factors, G-protein coupled receptors (GPCRs), and ion channels.[2][4][5] The intracellular concentrations of free LC-CoAs are tightly regulated and buffered by acyl-CoA binding proteins (ACBPs), which also play a role in their intracellular transport.[6]

Due to the scarcity of direct studies on this compound, this guide will draw parallels from the functions of other structurally related polyunsaturated LC-CoAs to hypothesize its potential roles and provide a roadmap for future research.

Putative Signaling Pathways for this compound

Based on the known signaling roles of other polyunsaturated LC-CoAs, this compound may participate in several key signaling pathways:

Regulation of Gene Expression via Nuclear Receptors

LC-CoAs can directly bind to and modulate the activity of nuclear transcription factors, thereby regulating gene expression.[2]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that act as ligand-activated transcription factors.[7][8] They are key regulators of lipid and glucose metabolism.[7] Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[9] It is plausible that this compound could act as a ligand for PPAR isoforms, influencing the transcription of genes involved in fatty acid oxidation and lipid homeostasis.[10]

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids.[11] The activity of SREBPs is regulated by cellular lipid levels, and while direct binding of this compound is not confirmed, its downstream metabolites could influence SREBP processing and activity.

cluster_0 Cytosol cluster_1 Nucleus LC-CoA This compound ACBP Acyl-CoA Binding Protein LC-CoA->ACBP Binding & Transport PPAR PPARα/γ ACBP->PPAR Ligand Delivery SREBP SREBP-1c ACBP->SREBP Indirect Regulation Gene_Expression Target Gene Transcription (Lipid Metabolism) PPAR->Gene_Expression SREBP->Gene_Expression

Caption: Putative regulation of gene expression by this compound.
Modulation of G-Protein Coupled Receptors (GPCRs)

Certain GPCRs have been identified as receptors for free fatty acids and potentially their CoA-esters.

  • GPR40 (FFAR1) and GPR120 (FFAR4): These receptors are activated by medium and long-chain fatty acids and are involved in processes like insulin (B600854) secretion and anti-inflammatory responses.[4][12][13][14][15] While fatty acids are the primary ligands, the high intracellular concentration and reactivity of LC-CoAs suggest they could also interact with and modulate the activity of these receptors, either directly or through conversion to free fatty acids.

cluster_0 Plasma Membrane LC-CoA This compound (or derived FFA) GPCR GPR40 / GPR120 LC-CoA->GPCR G_Protein Gq/11 GPCR->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG

Caption: Hypothetical GPCR signaling cascade initiated by this compound.
Direct Modulation of Ion Channels

LC-CoAs have been shown to directly interact with and modulate the activity of various ion channels, thereby influencing cellular excitability and signaling.[5][16] For example, LC-CoAs can activate ATP-sensitive K+ (KATP) channels.[16] This interaction is concentration-dependent and can affect processes like insulin secretion.[16] It is conceivable that this compound could similarly modulate ion channel activity.

Quantitative Data

Specific quantitative data for the interaction of this compound with biological targets are not currently available in the public domain. The following table presents representative quantitative data for the interaction of other long-chain acyl-CoAs with relevant proteins to provide a reference for potential future studies.

Interacting MoleculeTarget ProteinAssay TypeQuantitative Value (Kd, Ki, EC50)Reference
Palmitoyl-CoAATP-sensitive K+ channelPatch-clampActivation between 10 nM and 1 µM[16]
Very-long-chain acyl-CoAsPPARαLigand binding assayKd ≈ 11 nM[9]
Long-chain acyl-CoAsAcyl-CoA Binding Protein (ACBP)Ligand binding assayHigh affinity (micromolar range)[6]

Experimental Protocols

Investigating the signaling roles of this compound requires a combination of biochemical, molecular, and cell-based assays.

Synthesis of this compound

The synthesis of polyunsaturated fatty acyl-CoAs can be achieved through enzymatic or chemical methods. A common enzymatic approach involves the use of acyl-CoA synthetase.[17]

Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • (9Z,12Z)-tetradecadienoic acid

    • Coenzyme A (CoA)

    • ATP

    • MgCl2

    • Acyl-CoA synthetase (commercially available)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the synthesized this compound using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of the purified product using spectrophotometry (A260 for the adenine (B156593) ring of CoA) or a specific enzymatic assay.

Start Start Mix_Reagents Prepare Reaction Mixture ((9Z,12Z)-tetradecadienoic acid, CoA, ATP, MgCl2, Acyl-CoA Synthetase) Start->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Purify Purify by RP-HPLC Incubate->Purify Quantify Quantify Product Purify->Quantify End End Quantify->End

Caption: Workflow for the enzymatic synthesis of this compound.
Acyl-CoA Synthetase Activity Assay

The activity of acyl-CoA synthetase, the enzyme responsible for the synthesis of this compound, can be measured using various methods, including radiometric or fluorometric assays.[18][19][20][21][22]

Protocol: Fluorometric Acyl-CoA Synthetase Assay (based on commercially available kits)

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Setup: In a 96-well plate, add the sample, assay buffer, enzyme mix, developer, and a fluorescent probe.

  • Initiate Reaction: Add the fatty acid substrate ((9Z,12Z)-tetradecadienoic acid) to start the reaction.

  • Measurement: Incubate the plate at the recommended temperature and measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the acyl-CoA synthetase activity based on the rate of increase in fluorescence.

Studying Acyl-CoA-Protein Interactions

Several techniques can be employed to investigate the binding of this compound to target proteins.

Protocol: Acyl-Resin Assisted Capture (Acyl-RAC) for identifying S-acylated proteins.[23]

  • Lysate Preparation: Prepare cell or tissue lysates under denaturing conditions.

  • Thiol Blocking: Block free thiol groups on proteins with a blocking reagent.

  • Thioester Cleavage: Cleave the thioester bond of S-acylated proteins using hydroxylamine.

  • Capture: Capture the newly exposed thiol groups onto a thiol-reactive resin.

  • Elution and Analysis: Elute the captured proteins and identify them by mass spectrometry.

Chemoproteomic Profiling (CATNIP) for identifying acyl-CoA binding proteins.[24][25]

  • Proteome Incubation: Incubate cell lysates with a CoA-based affinity matrix (e.g., Lys-CoA Sepharose).

  • Competition: In parallel experiments, pre-incubate the lysates with varying concentrations of the acyl-CoA of interest (this compound) before adding the affinity matrix.

  • Enrichment and Digestion: Enrich for CoA-binding proteins, wash, and perform on-bead digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins whose binding to the affinity matrix is competed off by the free acyl-CoA, indicating a direct interaction.

Conclusion and Future Directions

While direct evidence for the signaling roles of this compound is currently lacking, its structural characteristics strongly suggest its potential participation in cellular signaling pathways analogous to other polyunsaturated long-chain acyl-CoAs. Future research should focus on the direct investigation of this molecule's interactions with putative protein targets such as PPARs, GPCRs, and ion channels. The experimental protocols outlined in this guide provide a framework for such studies. Elucidating the specific signaling functions of this compound will contribute to a more comprehensive understanding of lipid-mediated cellular regulation and may reveal new therapeutic targets for metabolic and inflammatory diseases.

References

The Enzymatic Genesis of (9Z,12Z)-Tetradecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Tetradecadienoyl-CoA is a pivotal intermediate in the biosynthesis of various biologically active molecules, most notably insect sex pheromones. Its precise stereochemistry and chain length are crucial for its biological function, necessitating a highly specific enzymatic pathway for its production. This technical guide provides an in-depth exploration of the enzymatic origin of this compound, detailing the key enzymes, their catalytic mechanisms, and the metabolic pathways involved. The guide summarizes the available quantitative data, provides detailed experimental protocols for the characterization of the biosynthetic machinery, and presents visual representations of the core processes to facilitate a comprehensive understanding for researchers in biochemistry, entomology, and drug development.

Introduction

The C14 polyunsaturated fatty acyl-CoA, this compound, is a key precursor in the biosynthesis of a variety of signaling molecules. Its most well-documented role is as a direct precursor to the sex pheromones of numerous moth species, such as the beet armyworm (Spodoptera exigua)[1][2]. The specific arrangement of its double bonds is critical for receptor binding and subsequent behavioral responses in target organisms. Understanding the enzymatic machinery responsible for its synthesis is paramount for developing novel pest management strategies and for the biotechnological production of these semiochemicals. This guide delineates the established biosynthetic pathway, focusing on the central role of fatty acid desaturases (FADs) and associated modifying enzymes.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that originates from the common saturated fatty acid, palmitoyl-CoA (16:0-CoA). The pathway involves a sequence of desaturation and chain-shortening reactions, primarily occurring in the pheromone glands of insects[3][4][5].

The key enzymatic steps are:

  • Δ11-Desaturation: The initial step is the introduction of a cis double bond at the Δ11 position of palmitoyl-CoA by a Δ11-desaturase . This reaction yields (11Z)-hexadecenoyl-CoA.

  • Chain Shortening (β-Oxidation): The C16 unsaturated fatty acyl-CoA undergoes a single round of peroxisomal β-oxidation. This process removes a two-carbon unit from the carboxyl end, resulting in the formation of (9Z)-tetradecenoyl-CoA.

  • Δ12-Desaturation: The final and most critical step is the introduction of a second cis double bond at the Δ12 position of (9Z)-tetradecenoyl-CoA. This reaction is catalyzed by a highly specific Δ12-desaturase , yielding the final product, this compound.

Subsequent enzymatic modifications, such as reduction to an alcohol and acetylation, can then occur to produce the final pheromone components[1][6].

Biosynthesis_of_9Z_12Z_tetradecadienoyl_CoA palmitoyl_coa Palmitoyl-CoA (16:0-CoA) z11_hexadecenoyl_coa (11Z)-Hexadecenoyl-CoA palmitoyl_coa->z11_hexadecenoyl_coa Δ11-Desaturase z9_tetradecenoyl_coa (9Z)-Tetradecenoyl-CoA z11_hexadecenoyl_coa->z9_tetradecenoyl_coa β-Oxidation (Chain Shortening) z9z12_tetradecadienoyl_coa This compound z9_tetradecenoyl_coa->z9z12_tetradecadienoyl_coa Δ12-Desaturase

Figure 1: Biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes. While detailed kinetic data for the entire pathway, particularly for the C14 substrates, is limited in the current literature, a substantial amount of qualitative and semi-quantitative information is available.

Δ11/Δ12-Desaturase

In several moth species, a single multifunctional desaturase has been identified that can perform both the initial Δ11 desaturation of palmitoyl-CoA and the final Δ12 desaturation of (9Z)-tetradecenoyl-CoA. A prime example is the SexiDes5 enzyme from Spodoptera exigua[1][2].

EnzymeOrganismSubstrate(s)Product(s)Substrate Specificity NotesKinetic Parameters (Km, Vmax)
Δ11/Δ12-Desaturase (SexiDes5) Spodoptera exiguaPalmitoyl-CoA (16:0-CoA)(11Z)-Hexadecenoyl-CoAHigh activity on C16 and C14 saturated fatty acids.Not available in the reviewed literature.
(9Z)-Tetradecenoyl-CoAThis compoundAlso exhibits activity on other C14 and C16 unsaturated precursors.
FAT-2 (Δ12-Desaturase) Caenorhabditis elegansOleoyl-CoA (18:1Δ9-CoA)Linoleoyl-CoA (18:2Δ9,12-CoA)Broad substrate specificity, including C14, C15, C16, and C17 fatty acids.Not available in the reviewed literature.
Palmitoleoyl-CoA (16:1Δ9-CoA)16:2Δ9,12-CoACan desaturate at both the Δ12 and Δ15 positions.
Myristoleoyl-CoA (14:1Δ9-CoA)14:2Δ9,12-CoA
Chain Shortening Enzymes (β-Oxidation)

The conversion of (11Z)-hexadecenoyl-CoA to (9Z)-tetradecenoyl-CoA occurs via a limited round of β-oxidation. The specific enzymes involved in this controlled chain shortening in insect pheromone glands are not as well characterized as the desaturases. It is hypothesized that specialized acyl-CoA oxidases and other β-oxidation enzymes with specific substrate preferences are involved to prevent complete degradation of the fatty acyl chain[7][8].

Enzyme ClassOrganismSubstrateProductQuantitative Data Notes
Acyl-CoA Oxidase Moths (general)(11Z)-Hexadecenoyl-CoA3-Hydroxy-(11Z)-hexadecenoyl-CoAThe kinetics of these enzymes in the context of pheromone biosynthesis are not well-defined. The process is tightly regulated to ensure only one round of chain shortening.
β-Oxidation Complex Moths (general)3-Hydroxy-(11Z)-hexadecenoyl-CoA(9Z)-Tetradecenoyl-CoA

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques.

Heterologous Expression and Functional Characterization of Desaturases in Yeast

This is a widely used method to confirm the function of putative desaturase genes.

Objective: To express a candidate insect desaturase gene in Saccharomyces cerevisiae and analyze its ability to produce specific unsaturated fatty acids.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • S. cerevisiae strain deficient in endogenous desaturase activity (e.g., ole1 mutant)

  • Competent E. coli for plasmid amplification

  • Yeast transformation reagents (e.g., lithium acetate (B1210297), PEG)

  • Yeast culture media (e.g., SC-Ura with raffinose (B1225341) and galactose)

  • Fatty acid precursors (e.g., palmitic acid, myristic acid)

  • Reagents for fatty acid extraction and methylation (e.g., methanol, hexane, acetyl chloride)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Gene Cloning: Amplify the open reading frame of the candidate desaturase gene from insect pheromone gland cDNA and clone it into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into the ole1 mutant S. cerevisiae strain using the lithium acetate method.

  • Yeast Culture and Induction: Grow the transformed yeast in selective medium containing raffinose. Induce gene expression by adding galactose. Supplement the medium with the desired fatty acid precursor (e.g., myristic acid for C14 analysis).

  • Fatty Acid Extraction: After a period of induction, harvest the yeast cells by centrifugation.

  • Saponification and Methylation: Saponify the total lipids with methanolic NaOH and then methylate the fatty acids with methanolic HCl or acetyl chloride to form fatty acid methyl esters (FAMEs).

  • FAME Extraction: Extract the FAMEs with an organic solvent such as hexane.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the novel unsaturated fatty acids produced by the expressed desaturase. The mass spectra and retention times are compared to authentic standards.

Heterologous_Expression_Workflow cluster_cloning Gene Cloning cluster_yeast Yeast Manipulation cluster_analysis Analysis PCR PCR Amplification of Desaturase Gene Ligation Ligation PCR->Ligation Vector Yeast Expression Vector Vector->Ligation Transformation Yeast Transformation Ligation->Transformation Culture Culture and Induction Transformation->Culture Extraction Fatty Acid Extraction and Methylation Culture->Extraction GCMS GC-MS Analysis Extraction->GCMS

Figure 2: Workflow for heterologous expression of desaturases.
In Vitro Desaturase Assay

This assay allows for the determination of enzyme kinetics and substrate specificity using purified or enriched enzyme preparations.

Objective: To measure the activity of a desaturase enzyme with a specific acyl-CoA substrate.

Materials:

  • Microsomal fraction containing the desaturase (from insect cells or heterologous expression system)

  • Radiolabeled acyl-CoA substrate (e.g., [14C]-(9Z)-tetradecenoyl-CoA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)

  • Cofactors (e.g., NADH or NADPH)

  • Reagents for stopping the reaction and extracting fatty acids (e.g., KOH, hexane)

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for product separation

  • Scintillation counter

Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction from cells expressing the desaturase.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and cofactors.

  • Initiate Reaction: Add the radiolabeled acyl-CoA substrate to start the reaction. Incubate at the optimal temperature for a defined period.

  • Stop Reaction and Saponify: Terminate the reaction by adding a strong base (e.g., KOH) and heat to saponify the lipids.

  • Acidification and Extraction: Acidify the reaction mixture and extract the free fatty acids with an organic solvent.

  • Product Separation: Separate the substrate and the desaturated product using TLC or HPLC.

  • Quantification: Quantify the amount of radioactivity in the substrate and product spots/peaks using a scintillation counter to determine the enzyme activity.

  • Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine the Km and Vmax values.

Conclusion

The enzymatic origin of this compound is a fascinating example of metabolic pathway evolution, where common fatty acid metabolism has been adapted for the synthesis of highly specific signaling molecules. The identification of multifunctional desaturases with novel specificities has been a key breakthrough in this field. While the overall biosynthetic pathway is well-established, further research is needed to fully characterize the kinetics and regulatory mechanisms of the enzymes involved, particularly the chain-shortening machinery and the precise substrate affinities of the desaturases for C14 acyl-CoAs. A deeper understanding of these enzymatic processes will undoubtedly pave the way for innovative applications in agriculture and biotechnology.

References

(9Z,12Z)-Tetradecadienoyl-CoA in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule that plays a role in various metabolic processes.[1] As an activated form of (9Z,12Z)-tetradecadienoic acid, it is an intermediate in fatty acid metabolism and has the potential to influence cellular signaling pathways. This technical guide provides an in-depth overview of the core aspects of this compound within the context of lipidomics, offering detailed experimental protocols, data presentation, and visualization of relevant pathways. While direct research on this specific molecule is limited, this guide synthesizes information from related polyunsaturated fatty acyl-CoAs to provide a comprehensive resource.

Metabolic Pathways

The metabolism of this compound is intricately linked to the general pathways of fatty acid synthesis and degradation. Its biosynthesis involves a series of desaturation and elongation steps, while its breakdown occurs primarily through beta-oxidation.

Biosynthesis of this compound

The synthesis of polyunsaturated fatty acids like (9Z,12Z)-tetradecadienoic acid, and subsequently its CoA ester, is a multi-step process involving fatty acid synthases, elongases, and desaturases. These enzymes work in concert to introduce double bonds and extend the carbon chain of fatty acid precursors. The substrate specificities of these enzymes are crucial in determining the final fatty acid product.[2][3][4][5][6]

G cluster_synthesis Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase Saturated_Fatty_Acyl_CoA Saturated_Fatty_Acyl_CoA Fatty_Acid_Synthase->Saturated_Fatty_Acyl_CoA Desaturase_1 Desaturase_1 Saturated_Fatty_Acyl_CoA->Desaturase_1 Monounsaturated_Fatty_Acyl_CoA Monounsaturated_Fatty_Acyl_CoA Desaturase_1->Monounsaturated_Fatty_Acyl_CoA Desaturase_2 Desaturase_2 Monounsaturated_Fatty_Acyl_CoA->Desaturase_2 9Z_12Z_Tetradecadienoyl_CoA 9Z_12Z_Tetradecadienoyl_CoA Desaturase_2->9Z_12Z_Tetradecadienoyl_CoA

Caption: Proposed biosynthetic pathway of this compound.

Degradation of this compound

The primary catabolic pathway for fatty acyl-CoAs is beta-oxidation, which occurs in both mitochondria and peroxisomes.[7][8][9][10][11] For polyunsaturated fatty acyl-CoAs like this compound, auxiliary enzymes are required to handle the double bonds. Peroxisomes are particularly important for the initial breakdown of polyunsaturated fatty acids.[7][8][9][10][11] The process involves a series of enzymatic reactions that shorten the fatty acyl chain, ultimately producing acetyl-CoA. Acyl-CoA thioesterases, such as ACOT2 and ACOT13, which exhibit activity towards C14-CoA, may also play a role in its degradation by hydrolyzing it to the free fatty acid and Coenzyme A.[12][13][14][15][16]

G cluster_degradation Degradation Pathway (Peroxisomal Beta-Oxidation) 9Z_12Z_Tetradecadienoyl_CoA 9Z_12Z_Tetradecadienoyl_CoA Acyl_CoA_Oxidase Acyl_CoA_Oxidase 9Z_12Z_Tetradecadienoyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Shortened_Acyl_CoA Shortened_Acyl_CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl_CoA Thiolase->Acetyl_CoA

Caption: Simplified degradation pathway via peroxisomal beta-oxidation.

Signaling Roles

Long-chain fatty acyl-CoAs are recognized as important signaling molecules that can modulate the activity of various enzymes and cellular processes.[17][18][19][20][21] While specific signaling roles for this compound have not been elucidated, it is plausible that, like other polyunsaturated fatty acyl-CoAs, it could influence cellular functions. These molecules can act as allosteric regulators of enzymes involved in metabolic pathways and may also serve as precursors for the synthesis of other signaling lipids.

G cluster_signaling Potential Signaling Roles 9Z_12Z_Tetradecadienoyl_CoA 9Z_12Z_Tetradecadienoyl_CoA Enzyme_Modulation Enzyme_Modulation 9Z_12Z_Tetradecadienoyl_CoA->Enzyme_Modulation Allosteric Regulation Gene_Expression Gene_Expression 9Z_12Z_Tetradecadienoyl_CoA->Gene_Expression Transcriptional Control Ion_Channel_Regulation Ion_Channel_Regulation 9Z_12Z_Tetradecadienoyl_CoA->Ion_Channel_Regulation Precursor_for_Bioactive_Lipids Precursor_for_Bioactive_Lipids 9Z_12Z_Tetradecadienoyl_CoA->Precursor_for_Bioactive_Lipids

Caption: Inferred signaling functions of this compound.

Quantitative Data

TissueAcyl-CoA SpeciesConcentration Range (nmol/g tissue)Reference
Rat LiverTotal Long-Chain Acyl-CoA15 - 60[17]
Rat HeartTotal Long-Chain Acyl-CoA5 - 25[17]
Mouse Brown Adipose TissueC14:0-CoA~2-5 nmol/min/mg mitochondrial protein (thioesterase activity)[12][14]
Mouse HeartC14:0-CoA~2-6 nmol/min/mg mitochondrial protein (thioesterase activity)[14]

Experimental Protocols

The analysis of this compound requires robust and sensitive analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from general methods for acyl-CoA extraction.

Materials:

  • Homogenizer

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standard (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

Procedure:

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 2 volumes of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the acyl-CoAs with methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 5 mM ammonium acetate).

G cluster_workflow Acyl-CoA Extraction Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Internal_Standard_Addition Internal_Standard_Addition Homogenization->Internal_Standard_Addition Protein_Precipitation Protein_Precipitation Internal_Standard_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection SPE_Cleanup SPE_Cleanup Supernatant_Collection->SPE_Cleanup Drying Drying SPE_Cleanup->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC_MS_Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for the extraction of acyl-CoAs for lipidomic analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a specific LC-MS/MS method.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoAs, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M+H]+ or [M-H]- ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

ParameterSuggested Value
LC Column C18 reversed-phase
Mobile Phase Acetonitrile/Water with Ammonium Acetate
Ionization ESI Positive/Negative
Detection MRM

Conclusion

This compound is a polyunsaturated fatty acyl-CoA with potential roles in cellular metabolism and signaling. While direct research on this molecule is currently limited, this technical guide provides a framework for its study based on established principles of lipidomics and fatty acid analysis. The provided protocols and pathway diagrams offer a starting point for researchers interested in investigating the biology of this compound and its relevance in health and disease. Further research is needed to fully elucidate its specific functions and to quantify its presence in biological systems.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of (9Z,12Z)-Tetradecadienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated acyl-coenzyme A (acyl-CoA) molecule that plays a role in fatty acid metabolism. Accurate and sensitive quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and the efficacy of therapeutic interventions. This document provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization in Extraction Solvent sample->homogenization extraction Solid Phase Extraction (SPE) homogenization->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc_separation Liquid Chromatography Separation reconstitution->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A general workflow for the LC-MS/MS analysis of acyl-CoAs.

Sample Preparation Protocol

Due to the inherent instability of long-chain acyl-CoAs, careful and rapid sample processing is critical for accurate quantification.[1]

Materials:

  • Biological tissue or cultured cells

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) Sulfosalicylic acid (SSA) in water.[2]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Wash Solution 1: Water

  • SPE Wash Solution 2: 25% Methanol (B129727) in water

  • SPE Elution Solvent: 80% Methanol in water with 50 mM ammonium (B1175870) acetate

  • Reconstitution Solvent: 50% Methanol in water

Procedure:

  • Homogenization: For tissue samples, weigh approximately 30-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent. For cell samples, scrape cells and resuspend in 1 mL of ice-cold extraction solvent. Add the internal standard to the extraction solvent before homogenization to account for extraction losses.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of SPE Wash Solution 1, followed by 2 mL of SPE Wash Solution 2.

    • Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

    • Elute the acyl-CoAs with 1 mL of SPE Elution Solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.[3]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is commonly employed for the separation of acyl-CoAs.[1][4]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 15 mM Ammonium hydroxide (B78521) in water[1]
Mobile Phase B 15 mM Ammonium hydroxide in acetonitrile[1]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B

Mass Spectrometry (MS) Conditions

Analysis is typically performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[1][5] Acyl-CoAs characteristically exhibit a neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[5][6]

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV[1]
Capillary Temp. 275°C[1]
Sheath Gas 45 (arbitrary units)[1]
Collision Gas Argon at 1.2 mTorr[1]
Collision Energy 30-40 eV (to be optimized for each analyte)[1]

MRM Transitions for this compound

The precursor ion ([M+H]⁺) for this compound (C₃₅H₅₈N₇O₁₇P₃S) is calculated to be m/z 989.29. The primary product ion results from the neutral loss of 507 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound989.3482.3
Heptadecanoyl-CoA (C17:0-CoA) (IS)1004.4497.4

Note: These values should be confirmed and optimized experimentally using a pure standard of this compound.

Data Analysis and Quantification

Quantification is achieved by integrating the peak areas of the MRM transitions for both the analyte and the internal standard. A calibration curve is constructed by analyzing a series of known concentrations of this compound standard spiked with a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The concentration of this compound in biological samples is then determined from this calibration curve.

Example Linearity Data for Long-Chain Acyl-CoAs [1]

AnalyteConcentration Range (ng)
C14:0-CoA1.56 - 100>0.99
C16:0-CoA1.56 - 100>0.99
C18:1-CoA1.56 - 100>0.99
C18:2-CoA1.56 - 100>0.99

This table demonstrates typical linearity that can be expected for long-chain acyl-CoA analysis and should be established for this compound.

Method Validation Parameters from a Representative Study [5]

ParameterC16:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8102.3105.6
Inter-run Precision (CV%) 12.26.45.9
Intra-run Precision (CV%) 4.42.12.3

This table provides an example of the accuracy and precision that can be achieved with a validated LC-MS/MS method for long-chain acyl-CoAs.

Metabolic Context: Fatty Acid Beta-Oxidation

This compound, as a fatty acyl-CoA, is a substrate for mitochondrial beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The pathway involves a series of enzymatic reactions.

G FA_CoA This compound BetaOx Mitochondrial Beta-Oxidation Spiral FA_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA Citric Acid Cycle (TCA) AcetylCoA->TCA Energy ATP Production TCA->Energy

Caption: Entry of this compound into beta-oxidation.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on established procedures for similar long-chain acyl-CoAs.[1][2][5] Adherence to this protocol, with appropriate validation for the specific analyte and matrix, will enable researchers to obtain reliable quantitative data for advancing studies in metabolism and drug development.

References

Application Notes and Protocols for the Quantification of (9Z,12Z)-Tetradecadienoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule that is an intermediate in fatty acid metabolism. As with other long-chain acyl-CoAs, it is presumed to play a role in cellular processes such as energy metabolism and lipid signaling. Accurate quantification of this compound in biological samples is essential for understanding its physiological and pathological roles. These application notes provide a comprehensive overview of the methodologies for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined here are designed for researchers in academia and the pharmaceutical industry.

dot

General Role of Acyl-CoAs in Cellular Metabolism FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase Acyl_CoA This compound AcylCoA_Synthetase->Acyl_CoA BetaOxidation Beta-Oxidation Acyl_CoA->BetaOxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Cell_Signaling Cell Signaling Acyl_CoA->Cell_Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: Overview of Acyl-CoA Metabolism.

Quantitative Data

The following tables summarize hypothetical, yet realistic, quantitative data for the analysis of this compound in various biological matrices. These values are intended to serve as a guideline for expected results.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValue
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Expected Retention Time 6.5 - 7.5 min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Predicted) m/z 964.5 -> 459.2
Collision Energy (Predicted) 35-45 eV
Limit of Detection (LOD) 1 - 5 fmol
Limit of Quantification (LOQ) 5 - 15 fmol
Linear Range 10 fmol - 10 pmol
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Table 2: Hypothetical Concentrations of this compound in Biological Samples

Sample TypeConditionConcentration (pmol/mg protein)
Mouse Liver Control1.5 ± 0.3
High-Fat Diet3.2 ± 0.6
HepG2 Cells Normoxia0.8 ± 0.2
Hypoxia1.4 ± 0.4
Human Plasma Healthy Volunteer0.1 ± 0.03
Patient with Metabolic Syndrome0.5 ± 0.1

Table 3: Recovery of this compound from Biological Matrices

MatrixSpiked Concentration (pmol/mg)Recovery (%)
Mouse Liver Homogenate 1.092 ± 5
5.095 ± 4
HepG2 Cell Lysate 1.089 ± 6
5.093 ± 5

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound

This protocol describes the extraction of acyl-CoAs from biological samples, a critical step for accurate quantification.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

  • Homogenizer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Tissue Samples:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

    • Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent containing the internal standard.

  • Cell Culture:

    • Aspirate culture medium and wash cells with ice-cold PBS.

    • Scrape cells in 1 mL of ice-cold extraction solvent with internal standard per 10 cm dish.

  • Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Drying and Reconstitution:

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of Mobile Phase A for LC-MS/MS analysis.

dot

Workflow for Acyl-CoA Extraction Start Biological Sample (Tissue or Cells) Homogenization Homogenize in Cold Extraction Solvent + IS Start->Homogenization Centrifugation Centrifuge at 16,000 x g, 4°C Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Extract Supernatant->Drying Reconstitution Reconstitute in Mobile Phase A Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Sample Extraction Workflow.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol details the instrumental analysis for the quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Method:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Method:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Predicted MRM Transitions:

    • This compound: Precursor ion (m/z) 964.5, Product ion (m/z) 459.2.

    • Internal Standard (Heptadecanoyl-CoA): Precursor ion (m/z) 1006.6, Product ion (m/z) 499.3.

  • Dwell Time: 100 ms.

Signaling Pathways

This compound, as a polyunsaturated fatty acyl-CoA, is a substrate for mitochondrial beta-oxidation. This metabolic process shortens the fatty acyl chain in a cyclical manner, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the TCA cycle for energy production. The metabolism of polyunsaturated fatty acids like this compound requires additional enzymes to handle the double bonds.

Long-chain acyl-CoAs are also known to be important signaling molecules that can allosterically regulate enzymes and transcription factors involved in lipid metabolism and other cellular processes.

dot

Beta-Oxidation of this compound cluster_mitochondria Mitochondrial Matrix C14_2_CoA This compound (C14:2) Cycle1 Beta-Oxidation Cycle 1 C14_2_CoA->Cycle1 C12_2_CoA Dodecadienoyl-CoA (C12:2) Cycle1->C12_2_CoA AcetylCoA1 AcetylCoA1 Cycle1->AcetylCoA1 Acetyl-CoA FADH2_1 FADH2_1 Cycle1->FADH2_1 FADH2 NADH_1 NADH_1 Cycle1->NADH_1 NADH Cycle2 Beta-Oxidation Cycle 2 C12_2_CoA->Cycle2 C10_1_CoA Decenoyl-CoA (C10:1) Cycle2->C10_1_CoA AcetylCoA2 AcetylCoA2 Cycle2->AcetylCoA2 Acetyl-CoA FADH2_2 FADH2_2 Cycle2->FADH2_2 FADH2 NADH_2 NADH_2 Cycle2->NADH_2 NADH Additional_Cycles Further Beta-Oxidation Cycles C10_1_CoA->Additional_Cycles Final_Products Final_Products Additional_Cycles->Final_Products Acetyl-CoA, FADH2, NADH TCA_Cycle TCA Cycle AcetylCoA1->TCA_Cycle ETC Electron Transport Chain FADH2_1->ETC NADH_1->ETC AcetylCoA2->TCA_Cycle FADH2_2->ETC NADH_2->ETC Final_Products->TCA_Cycle Final_Products->ETC

Caption: Beta-Oxidation Pathway.

Disclaimer

The quantitative data and specific LC-MS/MS parameters for this compound provided in these application notes are based on predictions and data from similar acyl-CoA molecules. Researchers should perform their own method development and validation to establish accurate and precise quantification in their specific biological matrices. The availability of a certified analytical standard for this compound should be confirmed with commercial suppliers.

Application Notes and Protocols for the Extraction of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated long-chain acyl-coenzyme A (acyl-CoA) that plays a role as an intermediate in fatty acid metabolism. The accurate and efficient extraction of this and other long-chain acyl-CoAs from biological matrices is crucial for understanding their physiological and pathological roles. This document provides detailed protocols for the extraction of this compound from tissues and cultured cells, methods for its quantification, and an overview of its metabolic context. The inherent instability and low abundance of acyl-CoAs necessitate meticulous handling and optimized extraction procedures to ensure high recovery and prevent degradation.

Data Presentation: Comparison of Acyl-CoA Extraction Methodologies

The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction method and the biological matrix. Below is a summary of reported recovery efficiencies for different extraction techniques.

Extraction MethodMatrixAnalyte(s)Reported Recovery (%)Reference
Solid-Phase Extraction (Oligonucleotide Purification Column)Rat Tissues (Heart, Kidney, Muscle)Long-chain polyunsaturated acyl-CoAs70-80%[1]
Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)Powdered Rat LiverRadiolabeled long-chain acyl-CoAs (including oleoyl- and arachidonyl-CoA)83-90%[2]
Two-phase extraction (chloroform/methanol (B129727)/water) with Acyl-CoA Binding ProteinTissueLong-chain acyl-CoA esters~55%[3]
Two-phase extraction (chloroform/methanol/water) without Acyl-CoA Binding ProteinTissueLong-chain acyl-CoA esters~20%[3]
Acetonitrile (B52724)/Methanol/Water ExtractionRat LiverShort to long-chain acyl-CoAsVariable, with limitations for very hydrophobic long-chain acyl-CoAs[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods and is highly effective for the extraction and purification of long-chain acyl-CoAs, including polyunsaturated species.[1][2]

Materials:

  • Tissue sample (fresh or flash-frozen)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridges or other suitable weak anion exchange SPE columns

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of isopropanol and homogenize again.[1]

  • Solvent Extraction:

    • Add 2 mL of acetonitrile to the homogenate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the tissue debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by equilibration with an aqueous buffer).

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with an acidic solution like 2% formic acid, followed by a less polar solvent like methanol).

    • Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., 2-propanol or a solution of ammonium (B1175870) hydroxide (B78521) in an organic solvent).[1]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for subsequent analysis (e.g., by HPLC or LC-MS). The choice of solvent will depend on the analytical method.

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Ice-cold extraction solvent (e.g., 80% methanol in water or a 2:2:1 mixture of acetonitrile:methanol:water)[4]

  • Internal standard

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add a pre-chilled extraction solvent containing the internal standard to the cells. For adherent cells, use a cell scraper to collect the cells in the solvent. For suspension cells, resuspend the cell pellet in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the lysate vigorously for 1 minute.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., HPLC or LC-MS).

Visualization of Relevant Pathways

The following diagrams illustrate the metabolic context and potential signaling roles of this compound and other polyunsaturated fatty acyl-CoAs.

experimental_workflow start Biological Sample (Tissue or Cells) homogenization Homogenization/Lysis (Acidic Buffer/Methanol) start->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Purification) extraction->spe Crude Extract concentration Drying & Reconstitution spe->concentration Purified Acyl-CoAs analysis LC-MS/HPLC Analysis concentration->analysis

Caption: Experimental workflow for the extraction of this compound.

metabolic_pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation Fatty_Acid (9Z,12Z)-Tetradecadienoic Acid Acyl_CoA This compound Fatty_Acid->Acyl_CoA ATP, CoA-SH Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation Beta-Oxidation Cycle Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Multiple Rounds TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Biosynthesis and catabolism of this compound.

signaling_pathway cluster_cholesterol Cholesterol Synthesis Regulation cluster_transcription Transcriptional Regulation PUFA_CoA Polyunsaturated Acyl-CoAs (e.g., this compound) HMG_CoA_Reductase HMG-CoA Reductase PUFA_CoA->HMG_CoA_Reductase Inhibition Transcription_Factors Transcription Factors (e.g., HNF-4, PPARs) PUFA_CoA->Transcription_Factors Modulation Cholesterol Cholesterol Biosynthesis HMG_CoA_Reductase->Cholesterol Gene_Expression Gene Expression (Metabolic & Inflammatory Genes) Transcription_Factors->Gene_Expression

Caption: Signaling roles of polyunsaturated fatty acyl-CoAs.

References

Application Notes and Protocols for (9Z,12Z)-Tetradecadienoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (9Z,12Z)-tetradecadienoyl-CoA, a polyunsaturated C14 acyl-CoA, as a substrate in in vitro enzymatic assays. The following sections detail its application in studying fatty acid elongation and desaturation pathways, which are critical in various physiological and pathological processes.

Application 1: Substrate for Fatty Acid Elongase (ELOVL) Activity Assays

This compound can serve as a substrate to investigate the activity and substrate specificity of fatty acid elongases (ELOVLs), a family of enzymes responsible for the synthesis of very-long-chain fatty acids (VLCFAs). ELOVLs play a crucial role in numerous biological processes, including membrane biogenesis, cell signaling, and energy metabolism. Dysregulation of ELOVL activity has been implicated in various diseases, making them attractive targets for drug development.

Based on the substrate specificities of the ELOVL family, ELOVL5 and ELOVL7 are potential candidates for the elongation of C14 polyunsaturated fatty acyl-CoAs. The following protocol is adapted from a method for the biochemical characterization of human ELOVL7 and can be used to assess the elongation of this compound.

Experimental Protocol: In Vitro Fatty Acid Elongation Assay

This protocol describes the measurement of ELOVL activity using this compound as a substrate and [2-¹⁴C]malonyl-CoA as the radiolabeled two-carbon donor. The elongated product, --INVALID-LINK---hexadecadienoyl-CoA, is quantified to determine enzyme activity.

Materials:

  • This compound

  • [2-¹⁴C]Malonyl-CoA

  • Purified and reconstituted ELOVL enzyme (e.g., ELOVL5 or ELOVL7) in proteoliposomes

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂, 1 mM DTT

  • NADPH

  • 3-ketoacyl-CoA reductase (KAR)

  • 3-hydroxyacyl-CoA dehydratase (HACD)

  • trans-2-enoyl-CoA reductase (TECR)

  • Reaction Stop Solution: 6 M HCl

  • Extraction Solvent: Hexane/Isopropanol (3:2, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

    • Assay Buffer

    • 1 mM NADPH

    • Reconstituted ELOVL enzyme

    • KAR, HACD, and TECR (to ensure the completion of the elongation cycle)

    • This compound (prepare a stock solution and add to the desired final concentration)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Reaction Stop Solution.

  • Extract the fatty acyl-CoAs by adding the Extraction Solvent, vortexing thoroughly, and centrifuging to separate the phases.

  • Transfer the upper organic phase containing the elongated fatty acyl-CoA product to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a small volume of a suitable solvent.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Presentation

The following table summarizes hypothetical quantitative data for the elongation of this compound by a candidate ELOVL enzyme. This data would be generated from kinetic experiments by varying the substrate concentration.

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg)Specific Activity (pmol/min/mg) at saturating substrate
This compoundELOVL515150145
This compoundELOVL725120110
Malonyl-CoAELOVL5/75--

Note: The Km and Vmax values presented are hypothetical and should be determined experimentally. The Km for Malonyl-CoA is based on published data for similar enzymes.

Experimental Workflow for ELOVL Assay

ELOVL_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis prep_mix Prepare Reaction Mix (Buffer, NADPH, ELOVL, KAR, HACD, TECR) add_substrate Add this compound prep_mix->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate start_reaction Initiate with [¹⁴C]Malonyl-CoA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop with HCl incubate->stop_reaction extract Extract with Hexane/Isopropanol stop_reaction->extract evaporate Evaporate Solvent extract->evaporate quantify Quantify by Scintillation Counting evaporate->quantify

Figure 1: Experimental workflow for the in vitro fatty acid elongation assay.

Application 2: Substrate for Fatty Acid Desaturase Activity Assays

This compound can also be employed as a substrate to characterize the activity of fatty acid desaturases. These enzymes introduce double bonds into fatty acyl chains, leading to the production of more unsaturated fatty acids. For this compound, a potential desaturation step could be catalyzed by a Δ6-desaturase, which would introduce a double bond at the 6th carbon, or a different desaturase depending on the enzyme's specificity.

The following protocol provides a general framework for a fatty acid desaturase assay using this compound as a substrate. The detection of the desaturated product can be achieved using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: In Vitro Fatty Acid Desaturase Assay

Materials:

  • This compound

  • Microsomal preparation containing the desaturase of interest (or purified, reconstituted enzyme)

  • Assay Buffer: e.g., 100 mM Phosphate buffer (pH 7.2)

  • NADH or NADPH (depending on the specific desaturase)

  • ATP and Coenzyme A (if starting from the free fatty acid)

  • Reaction Stop Solution: e.g., 10% KOH in methanol

  • Internal Standard (e.g., a C17 fatty acid)

  • Derivatizing agent (e.g., BF₃-methanol or TMSH)

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare the reaction mixture in a glass tube by adding:

    • Assay Buffer

    • Microsomal preparation

    • NADH or NADPH

    • This compound

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction (if not already started by the addition of all components).

  • Incubate for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the methanolic KOH solution.

  • Saponify the lipids by heating at 80°C for 1 hour.

  • Acidify the mixture with HCl and add the internal standard.

  • Extract the fatty acids with a non-polar solvent like hexane.

  • Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) or other suitable derivatives for analysis.

  • Analyze the products by GC-MS or LC-MS/MS to identify and quantify the desaturated product.

Data Presentation

Quantitative data from a desaturase assay would include the rate of product formation. The table below illustrates hypothetical results.

SubstrateEnzymeProductConversion Rate (pmol/min/mg protein)
This compoundΔ6-Desaturase(6Z,9Z,12Z)-Hexadecatrienoyl-CoA50

Note: The identity of the product and the conversion rate are hypothetical and need to be determined experimentally.

Signaling Pathway Context: Polyunsaturated Fatty Acid Synthesis

PUFA_Synthesis cluster_input Substrate cluster_pathways Metabolic Pathways cluster_products Potential Products C14_2_CoA This compound Elongase ELOVL C14_2_CoA->Elongase Elongation Desaturase Desaturase C14_2_CoA->Desaturase Desaturation C16_2_CoA (11Z,14Z)-Hexadecadienoyl-CoA Elongase->C16_2_CoA C14_3_CoA Tetradecatrienoyl-CoA Desaturase->C14_3_CoA

Figure 2: Potential metabolic fate of this compound.

Application Notes and Protocols for the Mass Spectrometry of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of (9Z,12Z)-tetradecadienoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes optimized experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this guide presents typical fragmentation patterns and quantitative data relevant to the analysis of C14:2 acyl-CoA, along with a visualization of its metabolic context within the fatty acid beta-oxidation pathway.

Introduction

This compound is a C14:2 acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate and sensitive quantification of specific acyl-CoA species is crucial for understanding cellular metabolism and the pathophysiology of various diseases, including metabolic disorders and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput.

This application note details a robust LC-MS/MS method for the analysis of this compound, providing researchers with the necessary protocols to implement this analysis in their own laboratories.

Experimental Protocols

Sample Preparation (from Biological Tissues)

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues.

Materials:

  • Biological tissue (e.g., liver, heart, cell pellets)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or other odd-chain saturated acyl-CoA

  • Extraction Solvent: 2:1 (v/v) isopropanol/50 mM potassium phosphate (B84403) buffer (pH 7.4)

  • 5% (w/v) Metaphosphoric acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Wash Solvent 1: 50 mM potassium phosphate buffer (pH 7.4)

  • SPE Wash Solvent 2: 2:1 (v/v) isopropanol/50 mM potassium phosphate buffer (pH 7.4)

  • SPE Elution Solvent: 80:20 (v/v) methanol/water with 0.1% ammonium (B1175870) hydroxide

  • Centrifuge

  • Homogenizer

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of cold extraction solvent and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Acidify the homogenate by adding 50 µL of 5% metaphosphoric acid to precipitate proteins.

  • Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and apply it to a pre-conditioned C18 SPE cartridge.

  • Wash the SPE cartridge with 1 mL of SPE Wash Solvent 1, followed by 1 mL of SPE Wash Solvent 2.

  • Elute the acyl-CoAs with 1 mL of SPE Elution Solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in methanol

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs characteristically undergo a neutral loss of the 3'-phospho-AMP moiety (507.0 Da) during collision-induced dissociation (CID).[1][2][3] Another common fragment ion corresponds to the phosphopantetheine portion at m/z 428.0.[2]

MRM Transitions for this compound:

To determine the specific MRM transition, the precursor ion ([M+H]⁺) is calculated from the chemical formula of this compound (C₃₅H₅₈N₇O₁₇P₃S).

  • Precursor Ion (Q1): m/z 978.29

  • Product Ion (Q3): m/z 471.29 (corresponding to the precursor ion after the neutral loss of 507.0 Da)

Therefore, the proposed MRM transition is 978.3 > 471.3 .

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species, including those structurally related to this compound, as measured in mouse liver tissue. This data is provided for comparative purposes to give an expected range of concentrations.

Acyl-CoA SpeciesAbbreviationConcentration (pmol/g tissue)
Myristoyl-CoAC14:0-CoA1.5 ± 0.2
Palmitoyl-CoAC16:0-CoA15.2 ± 1.5
Stearoyl-CoAC18:0-CoA8.9 ± 0.9
Oleoyl-CoAC18:1-CoA12.5 ± 1.3
Linoleoyl-CoAC18:2-CoA3.1 ± 0.4

Data adapted from a study on acyl-CoA profiling in mouse liver. The values represent mean ± standard deviation.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Tissue Homogenization Homogenization with IS Tissue->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation SPE Solid Phase Extraction Precipitation->SPE Elution Elution SPE->Elution Drydown Dry-down & Reconstitution Elution->Drydown LC Liquid Chromatography (C18) Drydown->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Fatty Acid Beta-Oxidation Pathway

G Fatty_Acid (9Z,12Z)-Tetradecadienoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation_Cycle Beta-Oxidation Spiral Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Energy Energy (ATP, NADH, FADH2) Beta_Oxidation_Cycle->Energy TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->Energy

Caption: Involvement of this compound in fatty acid beta-oxidation.

References

Application Notes and Protocols for Stable Isotope Labeling of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This document provides detailed application notes and protocols for the stable isotope labeling of (9Z,12Z)-tetradecadienoyl-CoA, a polyunsaturated fatty acyl-CoA, to facilitate research in lipid metabolism and drug development.

This compound is an activated form of (9Z,12Z)-tetradecadienoic acid, a linoleic acid analogue. As an acyl-CoA, it is a central intermediate in various metabolic pathways, including β-oxidation for energy production and as a precursor for the synthesis of more complex lipids and signaling molecules. Understanding its metabolic flux is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutics.

Applications

The use of stable isotope-labeled this compound offers several key advantages in research and drug development:

  • Metabolic Flux Analysis: Tracing the incorporation of labeled this compound into downstream metabolites allows for the quantification of metabolic pathway activities.

  • Enzyme Activity Assays: Labeled substrates can be used to measure the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and elongases.

  • Lipidome Turnover Studies: The rate of incorporation and disappearance of the labeled acyl-chain in various lipid classes provides insights into the dynamics of the lipidome.

  • Drug Discovery and Development: Evaluating the effect of drug candidates on the metabolism of this compound can help identify mechanisms of action and potential off-target effects.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from experiments using stable isotope-labeled this compound. This data is for illustrative purposes to demonstrate how results can be structured for clear comparison.

ParameterControl GroupTreatment GroupFold Changep-value
Labeling Enrichment in Phosphatidylcholine (%) 15.2 ± 2.18.5 ± 1.5-1.79<0.01
Turnover Rate of Triacylglycerols (nmol/hr/mg protein) 5.8 ± 0.910.2 ± 1.81.76<0.05
Flux through β-oxidation (relative units) 1.00 ± 0.120.45 ± 0.08-2.22<0.001
Conversion to Arachidonoyl-CoA (%) 2.5 ± 0.41.1 ± 0.2-2.27<0.01

Experimental Protocols

Protocol 1: Biosynthesis of Stable Isotope-Labeled this compound

This protocol describes a general method for the biosynthesis of stable isotope-labeled acyl-CoAs in cell culture, which can be adapted for this compound.

Materials:

  • Stable isotope-labeled (9Z,12Z)-tetradecadienoic acid (e.g., U-¹³C₁₄-(9Z,12Z)-tetradecadienoic acid)

  • Mammalian cell line capable of fatty acid metabolism (e.g., HepG2, AML12)

  • Cell culture medium and supplements

  • Cell lysis buffer

  • Solid-phase extraction (SPE) cartridges for acyl-CoA purification

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the chosen cell line to approximately 80% confluency.

  • Labeling: Supplement the cell culture medium with the stable isotope-labeled (9Z,12Z)-tetradecadienoic acid. The final concentration and incubation time should be optimized based on the cell line and experimental goals. A typical starting point is 10-50 µM for 24-48 hours.

  • Cell Harvest and Lysis: After incubation, wash the cells with ice-cold PBS and harvest them. Lyse the cells using a suitable lysis buffer and sonication on ice.

  • Extraction of Acyl-CoAs: Clarify the cell lysate by centrifugation. Extract the acyl-CoAs from the supernatant using solid-phase extraction.[1]

  • Analysis by LC-MS/MS: Analyze the purified acyl-CoA fraction by LC-MS/MS to confirm the synthesis and determine the isotopic enrichment of the labeled this compound.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a drug candidate by measuring its effect on the metabolism of stable isotope-labeled this compound in liver microsomes.

Materials:

  • Stable isotope-labeled this compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Test compound (drug candidate)

  • Acetonitrile for quenching

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and the stable isotope-labeled this compound in a suitable buffer.

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the test compound at various concentrations. Include a vehicle control.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the labeled this compound and the formation of its metabolites.

  • Data Analysis: Calculate the rate of disappearance of the parent compound to determine the metabolic stability in the presence and absence of the test compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Experimental Workflow Labeled_Precursor Labeled (9Z,12Z)-Tetradecadienoic Acid Cell_Culture Cell Culture Incubation Labeled_Precursor->Cell_Culture Introduction Extraction Extraction of Acyl-CoAs Cell_Culture->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Metabolic Flux Analysis LCMS->Data_Analysis cluster_1 Metabolic Fate of this compound Fatty_Acid (9Z,12Z)-Tetradecadienoic Acid Acyl_CoA This compound Fatty_Acid->Acyl_CoA Activation (ACSL) Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Signaling Signaling Precursors Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Phospholipids Phospholipids Lipid_Synthesis->Phospholipids Triglycerides Triglycerides Lipid_Synthesis->Triglycerides cluster_2 Logical Relationship in Drug Effect Study Drug Drug Candidate Enzyme Metabolizing Enzyme Drug->Enzyme Inhibition/Induction Metabolism Metabolism Rate Enzyme->Metabolism Labeled_Substrate Labeled this compound Labeled_Substrate->Metabolism Substrate Metabolite Labeled Metabolite Formation Metabolism->Metabolite Product

References

Application Notes and Protocols: Synthetic (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule. As a synthetic tool, it holds potential for investigating the metabolism and signaling roles of medium-chain polyunsaturated fatty acids. Its structure suggests it may act as a substrate, modulator, or inhibitor of enzymes involved in fatty acid elongation, desaturation, and triglyceride synthesis. These notes provide an overview of its potential applications and detailed protocols for its use in research.

Potential Applications

  • Investigation of Stearoyl-CoA Desaturase (SCD1) Activity: this compound can be explored as a potential substrate or inhibitor of SCD1, an enzyme critical in the synthesis of monounsaturated fatty acids from saturated fatty acids.[1][2][3] The inhibition of SCD1 is a therapeutic target in oncology and metabolic diseases.[1][4][5]

  • Modulation of Diacylglycerol Acyltransferase (DGAT) Enzymes: DGATs catalyze the final step in triglyceride synthesis.[6] Synthetic this compound can be used to study its impact on DGAT1 and DGAT2 activity, which are targets for therapies against obesity, hepatic steatosis, and hyperlipidemia.[6][7]

  • Probing Fatty Acid Oxidation (FAO): The role of this specific polyunsaturated fatty acyl-CoA in mitochondrial beta-oxidation can be examined. Its metabolism could influence cellular energy homeostasis and the production of signaling molecules.

  • Elucidation of Lipid Signaling Pathways: Long-chain acyl-CoAs are known to be involved in cellular signal transduction.[8] Synthetic this compound can be employed to dissect its influence on signaling cascades such as the AMP-activated protein kinase (AMPK) and Akt pathways, which are central to metabolism and cell growth.[3][5]

  • Induction of Ferroptosis: As a polyunsaturated fatty acyl-CoA, this molecule can be incorporated into membrane phospholipids, potentially increasing the susceptibility of cells to ferroptosis, an iron-dependent form of programmed cell death.[9] This has implications for cancer therapy.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in relevant enzymatic assays. These values are for illustrative purposes to guide experimental design.

Parameter Enzyme Value Assay Conditions
IC50 Human SCD115 µMMicrosomal fraction, [14C]Stearoyl-CoA substrate
Km Human DGAT125 µMRecombinant enzyme, 1,2-dioleoyl-sn-glycerol
Vmax Human DGAT11.2 nmol/min/mgRecombinant enzyme, 1,2-dioleoyl-sn-glycerol
IC50 Human DGAT250 µMRecombinant enzyme, 1,2-dioleoyl-sn-glycerol

Experimental Protocols

Protocol 1: In Vitro SCD1 Inhibition Assay

This protocol details a method to assess the inhibitory potential of synthetic this compound on SCD1 activity in liver microsomes.

Materials:

  • Liver microsomes from a relevant species (e.g., human, mouse)

  • Synthetic this compound

  • [14C]Stearoyl-CoA (substrate)

  • NADH

  • ATP

  • Coenzyme A

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Quenching Solution: 10% KOH in 90% ethanol

  • Hexane (B92381)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

Procedure:

  • Microsome Preparation: Prepare liver microsomes according to standard laboratory procedures. Determine the total protein concentration using a BCA or Bradford assay.

  • Inhibitor Preparation: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer

    • Liver microsomes (50-100 µg of protein)

    • ATP (1 mM)

    • Coenzyme A (0.1 mM)

    • NADH (1 mM)

    • BSA (0.1 mg/mL)

    • Synthetic this compound or vehicle control

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding [14C]Stearoyl-CoA (final concentration 10 µM).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Reaction Termination and Saponification: Stop the reaction by adding the quenching solution. Saponify the lipids by heating at 80°C for 1 hour.

  • Extraction: After cooling, add water and extract the fatty acids with hexane.

  • TLC Analysis: Spot the hexane extract onto a silica TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1).

  • Quantification: Visualize the separated saturated and monounsaturated fatty acids using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the percentage of SCD1 inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Lipid Profile Analysis using LC-MS/MS

This protocol describes how to treat cells with this compound and analyze the resulting changes in the cellular lipidome.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Synthetic this compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of synthetic this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and transfer to a glass tube. Pellet the cells by centrifugation.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or Folch extraction on the cell pellet.[10] Briefly, add the chloroform:methanol mixture to the pellet, vortex thoroughly, and then add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the lipid film in a solvent suitable for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1 v/v).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a gradient elution program to separate the different lipid species on the C18 column.

    • Acquire data in both positive and negative ion modes to detect a broad range of lipids.

  • Data Analysis:

    • Process the raw data using specialized lipidomics software.

    • Identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.

    • Compare the lipid profiles of treated cells to control cells to identify significant changes.

Visualizations

Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane Uptake Fatty Acid Transport SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Uptake->SCD1 Inhibition DGAT Diacylglycerol Acyltransferase (DGAT) Uptake->DGAT Inhibition AMPK AMPK Activation Uptake->AMPK Activation Synthetic_TDCoA This compound Synthetic_TDCoA->Uptake MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA AKT_Inhibition AKT Pathway Inhibition SCD1->AKT_Inhibition Modulation TAG Triglyceride Synthesis DGAT->TAG Lipid_Droplets Reduced Lipid Droplets TAG->Lipid_Droplets AMPK->AKT_Inhibition Cell_Proliferation Decreased Cell Proliferation AKT_Inhibition->Cell_Proliferation Apoptosis Induction of Apoptosis AKT_Inhibition->Apoptosis

Caption: Hypothesized signaling cascade of this compound.

Experimental_Workflow Experimental Workflow for Cellular Effects Analysis Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Endpoint_Assays 3. Endpoint Assays Treatment->Endpoint_Assays Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Endpoint_Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-3, TUNEL) Endpoint_Assays->Apoptosis Lipid_Extraction Lipid Extraction Endpoint_Assays->Lipid_Extraction Western_Blot Western Blot Analysis (p-AMPK, p-AKT) Endpoint_Assays->Western_Blot Data_Analysis 4. Data Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS LCMS->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Workflow for assessing cellular effects.

Logical_Relationships Logical Relationships for Therapeutic Potential Molecule Synthetic this compound Mechanism Mechanism of Action Molecule->Mechanism SCD1_Inhibition SCD1 Inhibition Mechanism->SCD1_Inhibition DGAT_Inhibition DGAT Inhibition Mechanism->DGAT_Inhibition Signaling_Modulation Signaling Modulation (AMPK↑, AKT↓) Mechanism->Signaling_Modulation Cellular_Effect Cellular Effect SCD1_Inhibition->Cellular_Effect DGAT_Inhibition->Cellular_Effect Signaling_Modulation->Cellular_Effect Anticancer Anti-proliferative & Pro-apoptotic Cellular_Effect->Anticancer Metabolic Reduced Lipogenesis & Lipid Storage Cellular_Effect->Metabolic Therapeutic_Area Therapeutic Area Anticancer->Therapeutic_Area Metabolic->Therapeutic_Area Oncology Oncology Therapeutic_Area->Oncology Metabolic_Syndrome Metabolic Syndrome Therapeutic_Area->Metabolic_Syndrome NAFLD NAFLD/NASH Therapeutic_Area->NAFLD

Caption: Potential therapeutic applications.

References

Application Notes and Protocols for Cellular Uptake Assays of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Tetradecadienoyl-CoA is a polyunsaturated long-chain acyl-coenzyme A (CoA) thioester. As with other long-chain acyl-CoAs, it is anticipated to be a key intracellular metabolite involved in various cellular processes, including lipid metabolism, energy production through β-oxidation, and the synthesis of complex lipids. The cellular concentration of specific acyl-CoAs is tightly regulated, and dysregulation is associated with metabolic diseases. A critical aspect of understanding the biological role of this compound is to determine the mechanisms and kinetics of its accumulation within the cell.

Direct cellular uptake of long-chain acyl-CoAs from the extracellular environment is generally considered to be limited due to their size and negative charge. Instead, the prevailing mechanism for the intracellular accumulation of these molecules is the cellular uptake of the corresponding free fatty acid, in this case, (9Z,12Z)-tetradecadienoic acid, followed by its rapid intracellular esterification to the CoA derivative. This process, known as "vectorial acylation," is a coupled mechanism involving fatty acid transport proteins (FATPs) and long-chain acyl-CoA synthetases (ACSLs)[1][2]. This application note provides detailed protocols to investigate the cellular uptake of (9Z,12Z)-tetradecadienoic acid and the subsequent intracellular quantification of this compound.

Principle of the Assays

The methodologies described herein are based on two core principles:

  • Fluorescent Fatty Acid Uptake Assay: The cellular uptake of (9Z,12Z)-tetradecadienoic acid is monitored using a fluorescently-labeled analog of the fatty acid (e.g., a BODIPY™-conjugated version). The increase in intracellular fluorescence over time provides a measure of the fatty acid transport kinetics. This method allows for high-throughput screening of potential inhibitors or enhancers of fatty acid uptake.

  • Quantification of Intracellular this compound by LC-MS/MS: Following incubation of cells with (9Z,12Z)-tetradecadienoic acid, the intracellular concentration of the newly synthesized this compound is quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This provides a direct measure of the metabolic trapping of the fatty acid as its CoA ester.

Data Presentation

The following tables present illustrative quantitative data that could be obtained using the protocols described in this application note.

Table 1: Time-Dependent Uptake of Fluorescently-Labeled (9Z,12Z)-Tetradecadienoic Acid Analog in HepG2 Cells

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
050.25.1
5250.815.3
15680.430.7
301250.155.9
601890.689.2

Table 2: Effect of Inhibitors on the Uptake of Fluorescently-Labeled (9Z,12Z)-Tetradecadienoic Acid Analog in HepG2 Cells (60-minute incubation)

TreatmentConcentrationMean Fluorescence Intensity (Arbitrary Units)% Inhibition
Vehicle Control-1905.40%
Phloretin200 µM952.750%
Triacsin C10 µM571.670%
Lipofermata50 µM1143.240%

Table 3: Intracellular Concentration of this compound in Different Cell Lines after Incubation with (9Z,12Z)-Tetradecadienoic Acid (30 minutes)

Cell LineTreatmentIntracellular this compound (pmol/mg protein)
HepG2Vehicle Control25.8 ± 2.1
HepG210 µM Triacsin C8.2 ± 0.9
3T3-L1 AdipocyteVehicle Control45.3 ± 3.8
3T3-L1 Adipocyte10 µM Triacsin C12.1 ± 1.5
HEK293Vehicle Control5.1 ± 0.6

Experimental Protocols

Protocol 1: Fluorescent (9Z,12Z)-Tetradecadienoic Acid Cellular Uptake Assay

This protocol is adapted from established methods for fluorescent fatty acid uptake assays[3][4][5]. It utilizes a hypothetical fluorescent analog, BODIPY™-(9Z,12Z)-tetradecadienoic Acid.

Materials:

  • BODIPY™-(9Z,12Z)-tetradecadienoic Acid (custom synthesis or commercial source)

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Black, clear-bottom 96-well cell culture plates

  • Serum-free cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Inhibitors (optional, e.g., Triacsin C, Phloretin, Lipofermata)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader with bottom-read capabilities (Excitation/Emission ~485/515 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Serum Starvation: On the day of the assay, gently aspirate the growth medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C.

  • Inhibitor Pre-incubation (Optional): Prepare inhibitor solutions in serum-free medium at 2x the final concentration. Remove the starvation medium and add 50 µL of the inhibitor solution or vehicle control to the appropriate wells. Incubate for 30-60 minutes at 37°C.

  • Preparation of Fatty Acid Loading Solution: Prepare a 2x working solution of BODIPY™-(9Z,12Z)-tetradecadienoic Acid complexed with fatty acid-free BSA in serum-free medium. A typical final concentration is 1-5 µM of the fluorescent fatty acid.

  • Initiation of Uptake: Add 50 µL of the 2x fatty acid loading solution to each well (for a total volume of 100 µL).

  • Measurement of Fluorescence:

    • Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure fluorescence intensity every 1-2 minutes for 60 minutes using bottom-read mode (Ex/Em ~485/515 nm).

    • Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 30 or 60 minutes). After incubation, measure the fluorescence intensity. To reduce background from extracellular probe, a quenching solution can be added just before reading[6].

  • Data Analysis: Subtract the background fluorescence from wells without cells. For kinetic assays, plot fluorescence intensity versus time. For endpoint assays, compare the fluorescence intensity between different treatments.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol is based on established methods for the analysis of long-chain acyl-CoAs[7][8].

Materials:

  • (9Z,12Z)-Tetradecadienoic acid

  • Cell line of interest

  • 6-well or 10 cm cell culture dishes

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal Standard (e.g., C17:0-CoA)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase LC column

Procedure:

  • Cell Culture and Treatment: Culture cells to ~90% confluency in 6-well plates or 10 cm dishes. On the day of the experiment, replace the medium with serum-free medium containing a known concentration of (9Z,12Z)-tetradecadienoic acid (e.g., 10-50 µM) complexed to fatty acid-free BSA. Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Harvesting and Extraction:

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., C17:0-CoA) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, such as water with 0.1% ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) with 0.1% ammonium hydroxide.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard (C17:0-CoA) using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

    • Normalize the results to the total protein content of the cell lysate, determined from a parallel sample.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Fluorescent Uptake Assay cluster_protocol2 Protocol 2: LC-MS/MS Quantification P1_1 Seed Cells in 96-well Plate P1_2 Serum Starvation (1-2h) P1_1->P1_2 P1_3 Pre-incubation with Inhibitors (optional) P1_2->P1_3 P1_4 Add Fluorescent Fatty Acid Analog P1_3->P1_4 P1_5 Measure Fluorescence (Kinetic or Endpoint) P1_4->P1_5 P1_6 Data Analysis P1_5->P1_6 P2_1 Culture Cells and Treat with Fatty Acid P1_6->P2_1 Inform subsequent experiments P2_2 Wash and Harvest Cells P2_1->P2_2 P2_3 Metabolite Extraction P2_2->P2_3 P2_4 LC-MS/MS Analysis P2_3->P2_4 P2_5 Data Quantification P2_4->P2_5

Caption: Experimental workflows for the two-pronged approach.

vectorial_acylation cluster_membrane Plasma Membrane FATP Fatty Acid Transport Protein (FATP) FA_intra (9Z,12Z)-Tetradecadienoic Acid (Intracellular) FATP->FA_intra ACSL Acyl-CoA Synthetase (ACSL) AcylCoA_intra This compound (Intracellular) ACSL->AcylCoA_intra FA_extra (9Z,12Z)-Tetradecadienoic Acid (Extracellular) FA_extra->FATP Transport FA_intra->ACSL Esterification (+ CoA, ATP) Metabolism Downstream Metabolic Pathways (β-oxidation, Lipid Synthesis) AcylCoA_intra->Metabolism

Caption: The process of vectorial acylation.

References

Troubleshooting & Optimization

Technical Support Center: (9Z,12Z)-Tetradecadienoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (9Z,12Z)-tetradecadienoyl-CoA standard. The information is presented in a question-and-answer format to directly address common stability issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for the this compound standard?

A1: The this compound standard is susceptible to degradation from several factors due to its chemical structure. The primary causes of instability are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which cleaves the fatty acyl group from the Coenzyme A moiety. This can be accelerated by inappropriate pH conditions (both acidic and alkaline) and the presence of certain enzymes in biological samples.

  • Oxidation: The two cis-double bonds in the tetradecadienoyl chain are highly susceptible to oxidation by atmospheric oxygen and other oxidizing agents. This can lead to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones. Exposure to light and elevated temperatures can catalyze this process.

  • Adsorption: Long-chain acyl-CoAs are amphiphilic molecules and can adsorb to the surfaces of laboratory plastics and glassware, leading to a decrease in the effective concentration of the standard in solution.

Q2: How should the this compound standard be properly stored to ensure its stability?

A2: Proper storage is critical to maintaining the integrity of the this compound standard. Here are the recommended storage conditions:

  • Long-Term Storage: For long-term storage, the standard should be kept as a dry powder at -20°C or below. Under these conditions, it should be stable for at least one year.[1]

  • Short-Term Storage of Stock Solutions: If you need to prepare a stock solution, dissolve the powder in an appropriate organic solvent like ethanol (B145695) or a buffered aqueous solution that has been purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.[1] Store stock solutions at -80°C and use them within a short period. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Fatty acyl-CoAs are not stable in aqueous solutions and will degrade.[1] If you must prepare an aqueous solution, it should be used within one day and stored at 2-8°C during that time.[1]

Q3: What are the visible signs of degradation in my this compound standard?

A3: Visual inspection may not always reveal degradation. However, you might observe:

  • Discoloration: A change in the color of the powdered standard could indicate oxidation or other chemical changes.

  • Insolubility: Difficulty in dissolving the standard in a solvent where it was previously soluble could suggest the formation of insoluble degradation products.

  • Changes in Chromatographic Profile: The most reliable way to assess degradation is through analytical techniques like HPLC or LC-MS. The appearance of new peaks, a decrease in the main peak area, or peak tailing can all be indicative of degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using the this compound standard.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step
Degradation of the standard due to improper storage or handling. 1. Verify that the standard has been stored as a powder at -20°C or below. 2. If using a stock solution, ensure it was freshly prepared and stored at -80°C. Avoid using old stock solutions. 3. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.
Hydrolysis of the thioester bond in aqueous buffers. 1. Prepare aqueous solutions of the standard immediately before use. 2. Maintain the pH of your experimental buffer within a neutral range (pH 6.5-7.5) to minimize hydrolysis. 3. If possible, keep the temperature of the experiment as low as is feasible for your assay.
Oxidation of the polyunsaturated fatty acyl chain. 1. Use deoxygenated buffers and solvents for preparing solutions. This can be achieved by sparging with nitrogen or argon.[1] 2. Minimize the exposure of the standard to light by using amber vials and covering experimental setups with aluminum foil. 3. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to your organic stock solutions, but ensure it does not interfere with your downstream applications.
Adsorption of the standard to labware. 1. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. 2. Consider pre-coating glassware with a siliconizing agent to reduce adsorption.
Issue 2: Low Signal or No Signal Detected in Analytical Assays (e.g., LC-MS)
Possible Cause Troubleshooting Step
Complete degradation of the standard. 1. Perform a quality control check on a new vial of the standard. Prepare a fresh solution and analyze it directly. 2. If the new vial also shows no signal, there may be an issue with the analytical instrument.
Sub-optimal analytical method. 1. Ensure that your LC-MS method is optimized for the detection of long-chain acyl-CoAs. This includes the choice of column, mobile phases, and mass spectrometer settings. 2. Refer to published methods for the analysis of similar compounds.
Sample preparation issues. 1. If extracting the standard from a complex matrix, validate your extraction protocol to ensure high recovery. 2. Be aware that long-chain acyl-CoAs can be lost during sample preparation steps like protein precipitation or liquid-liquid extraction.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous ethanol (or another suitable organic solvent)

  • Inert gas (nitrogen or argon)

  • Low-adhesion polypropylene microcentrifuge tubes

  • Gas-tight syringe

Methodology:

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a fume hood, carefully weigh the desired amount of the powder.

  • Transfer the powder to a low-adhesion polypropylene tube.

  • Add the required volume of anhydrous ethanol to achieve the desired concentration (e.g., 1 mg/mL).

  • Gently flush the headspace of the tube with a stream of inert gas for a few seconds to displace air.

  • Quickly cap the tube tightly.

  • Vortex briefly to dissolve the powder completely.

  • Aliquot the stock solution into smaller volumes in separate low-adhesion tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Start: this compound (Powder, -20°C) weigh Weigh Powder start->weigh dissolve Dissolve in Anhydrous Ethanol (Inert Atmosphere) weigh->dissolve aliquot Aliquot into Low-Adhesion Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Prepare Working Solution (in Deoxygenated Buffer) thaw->dilute assay Perform Experiment dilute->assay analyze LC-MS/MS Analysis assay->analyze

Caption: Experimental workflow for handling the this compound standard.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_arrow main->hydrolysis_arrow H₂O, pH extremes oxidation_arrow main->oxidation_arrow O₂, Light, Heat hydrolyzed (9Z,12Z)-Tetradecadienoic Acid + Coenzyme A hydrolysis_arrow->hydrolyzed oxidized Oxidized Products (Hydroperoxides, Aldehydes, etc.) oxidation_arrow->oxidized

Caption: Primary degradation pathways for this compound.

References

overcoming matrix effects in (9Z,12Z)-tetradecadienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (9Z,12Z)-tetradecadienoyl-CoA.

Troubleshooting Guide

Q1: I am observing significant ion suppression or enhancement for my analyte, this compound. What are the likely causes and how can I mitigate this?

A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of biological samples.[1][2] The primary cause is the presence of co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683), which can interfere with the ionization of the target analyte.[1]

To mitigate this, consider the following strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1] Techniques like Solid-Phase Extraction (SPE) can provide a cleaner extract compared to simpler methods like Protein Precipitation (PPT).[3]

  • Chromatographic Separation: Improve the separation of your analyte from interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or switching to a different column chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[6] Since the SIL-IS has the same physicochemical properties as the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

Q2: My peak shapes for this compound are poor, showing significant tailing or distortion. What could be the issue?

A2: Poor peak shapes in the analysis of long-chain acyl-CoAs can be attributed to several factors:[4]

  • Column Contamination: Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column, causing peak distortion.[4] Implementing a column wash step in your LC method can help alleviate this.[4]

  • Secondary Interactions: The phosphate (B84403) group in the CoA moiety can interact with the stationary phase, leading to peak tailing. Adjusting the pH of the mobile phase can help to minimize these interactions.[4]

  • Inappropriate Mobile Phase: The choice of mobile phase and additives is crucial. For instance, using a mobile phase at a high pH (e.g., 10.5) with ammonium (B1175870) hydroxide (B78521) has been shown to improve the separation of long-chain acyl-CoAs.[4][7]

Q3: I am struggling with low recovery of this compound during sample extraction. What can I do to improve this?

A3: Low recovery can be a result of an inefficient extraction method or degradation of the analyte. Consider these points:

  • Extraction Solvent: The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile/methanol (B129727)/water is often used for acyl-CoA extraction.[8]

  • Extraction Technique: Solid-Phase Extraction (SPE) can offer higher recovery and cleaner samples compared to liquid-liquid extraction (LLE) or protein precipitation (PPT).[9] An optimized SPE protocol can significantly improve the recovery of long-chain acyl-CoAs.[9]

  • pH of Extraction Buffer: The pH of the homogenization buffer can influence extraction efficiency. A slightly acidic pH (e.g., 4.9) has been used effectively for the extraction of long-chain acyl-CoAs from tissues.[9]

Frequently Asked Questions (FAQs)

Q4: What is the most recommended sample preparation technique to minimize matrix effects for this compound analysis?

A4: While several techniques can be employed, Solid-Phase Extraction (SPE) is highly recommended for minimizing matrix effects in acyl-CoA analysis.[3][7] SPE provides a more thorough cleanup by selectively isolating the analytes of interest and removing a larger portion of interfering matrix components, such as phospholipids, compared to protein precipitation or liquid-liquid extraction.[1]

Q5: How can I choose the right internal standard for my this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL internal standard has the same chemical structure and properties as the analyte, ensuring that it co-elutes and experiences the same matrix effects.[6] This allows for the most accurate correction of any signal suppression or enhancement. If a specific SIL-IS for this compound is not available, a structurally similar long-chain acyl-CoA with a stable isotope label could be considered, but its performance should be carefully validated.

Q6: What are the key parameters to consider when developing an LC-MS/MS method for this compound?

A6: Key parameters for LC-MS/MS method development include:

  • Column Chemistry: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[3][4][7]

  • Mobile Phase: A typical mobile phase consists of water and an organic solvent (acetonitrile or methanol) with additives like ammonium acetate (B1210297) or formic acid to improve ionization and peak shape.[3][4] Operating at a higher pH (around 10.5) with ammonium hydroxide has also been shown to be effective.[4][7]

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs as it has been reported to be more sensitive.[3]

  • MS/MS Transitions: Specific multiple reaction monitoring (MRM) transitions should be optimized for this compound and its internal standard to ensure selectivity and sensitivity. A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for profiling.[4][7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[3]Simple, fast, and inexpensive.[1]High risk of significant ion suppression due to remaining phospholipids and other matrix components.[1]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[1]Can provide cleaner samples than PPT. Double LLE can further improve selectivity.[1]Can be more time-consuming and may have lower recovery if partitioning is not optimal.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[3][9]Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[3][7]More complex, time-consuming, and expensive than PPT or LLE.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Samples

This protocol is a general guideline and should be optimized for your specific sample type and instrumentation.

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer, such as 0.1 M potassium phosphate (pH 6.7), mixed with an organic solvent like acetonitrile/isopropanol.[3]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol, followed by equilibration with the sample homogenization buffer.[3]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous buffer followed by a lower percentage of organic solvent.[3]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[3]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water with ammonium acetate).[3]

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[3]

    • Gradient: Develop a suitable gradient to separate this compound from other sample components.

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).[3]

    • Analysis Mode: Perform selective multi-reaction monitoring (MRM) to quantify the target analyte and internal standard.[4][7]

    • MS/MS Transitions: Optimize the precursor and product ions for this compound. A characteristic neutral loss of 507 Da can be monitored.[4][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample homogenize Homogenization sample->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe elute Elution & Reconstitution spe->elute lc LC Separation elute->lc ms MS/MS Detection lc->ms data Data Analysis ms->data matrix_effect_mitigation cluster_solutions Mitigation Strategies start Matrix Effect Observed prep Optimize Sample Prep (e.g., SPE) start->prep chrom Improve Chromatography start->chrom dilute Sample Dilution start->dilute is Use Stable Isotope IS start->is end Matrix Effect Minimized prep->end chrom->end dilute->end is->end

References

Technical Support Center: Optimization of (9Z,12Z)-Tetradecadienoyl-CoA LC-MS Gradient

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of your (9Z,12Z)-tetradecadienoyl-CoA Liquid Chromatography-Mass Spectrometry (LC-MS) gradient. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound by LC-MS?

The analysis of this compound and other long-chain fatty acyl-CoAs by LC-MS can be challenging due to several factors:

  • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[1][2] This can lead to sample degradation and reduced signal intensity.

  • Poor Peak Shape: Peak tailing is a common issue, often caused by interactions between the analyte and the stationary phase of the LC column.[3][4][5]

  • Low Ionization Efficiency: The inherent chemical properties of acyl-CoAs can result in suboptimal ionization, leading to low sensitivity.[1]

  • Co-elution and Matrix Effects: Complex biological samples can contain interfering compounds that co-elute with the analyte, causing ion suppression and affecting quantification.[1]

Q2: What is a good starting point for an LC gradient for this compound analysis?

A reversed-phase separation using a C18 column is a common starting point. A typical gradient involves a mobile phase system of:

A generic gradient could start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the relatively hydrophobic this compound.

Q3: How can I improve the peak shape of my this compound chromatogram?

Poor peak shape, particularly tailing, can be addressed by:

  • Mobile Phase Modifiers: Adding a small amount of acid (e.g., formic acid) to the mobile phase can help to protonate residual silanol (B1196071) groups on the column, reducing secondary interactions.[3]

  • Alternative Column Chemistry: If tailing persists, consider using a column with a different stationary phase, such as one with embedded polar groups, which can shield the silanol groups.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions to prevent peak distortion.[4][7]

  • Column Health: A contaminated or old column can lead to poor peak shape.[5][7] Consider flushing or replacing the column.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?

For mass spectrometry, you would typically monitor for the protonated molecule [M+H]⁺ in positive ion mode. The fragmentation of acyl-CoAs in MS/MS often involves a characteristic neutral loss of the phosphorylated ADP moiety (507 Da).[1][6][8] Therefore, for quantitative analysis using Multiple Reaction Monitoring (MRM), you would monitor the transition from the precursor ion to a specific product ion.

Troubleshooting Guides

Guide 1: Low or No Signal Intensity

If you are experiencing a very low signal or no signal at all for this compound, follow this systematic troubleshooting guide.

Step 1: System Verification

  • Mass Spectrometer Check: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly.[1]

  • LC System Check: Run a standard with a less challenging compound to ensure the LC system is delivering the mobile phase correctly and the autosampler is injecting properly.

Step 2: Sample and Standard Integrity

  • Fresh Standards: Prepare fresh standards of this compound, as it can degrade over time, especially in aqueous solutions.[1][2]

  • Sample Preparation: Review your sample preparation protocol. Ensure that extraction and cleanup methods are appropriate and minimize sample degradation.[1]

Step 3: LC Method Parameters

  • Mobile Phase: Prepare fresh mobile phases. Ensure the pH and composition are correct.

  • Gradient Profile: Your gradient may be too steep, causing the analyte to elute too quickly in a broad peak. Try a shallower gradient.

Step 4: MS Method Parameters

  • Ionization Source: Optimize source parameters such as gas flows, temperature, and spray voltage for your specific instrument and flow rate.[1]

  • MRM Transitions: Verify that you are using the correct precursor and product ions for this compound and that the collision energy is optimized.[1]

Fig. 1: Troubleshooting workflow for low or no signal intensity.
Guide 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and integration accuracy.[5] Use this guide to address peak shape issues.

Step 1: Identify the Nature of the Problem

  • All Peaks Affected? If all peaks in your chromatogram are showing poor shape, it's likely a system-wide issue such as a column void or a blockage.[4][5]

  • Only Analyte Peak Affected? If only the this compound peak is affected, the issue is more likely related to interactions between the analyte and the stationary phase or the sample solvent.[3]

Step 2: Address System-Wide Issues

  • Column Frit: A blocked column inlet frit can cause peak distortion for all compounds.[5] Try back-flushing the column.

  • Extra-column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.

Step 3: Address Analyte-Specific Issues

  • Sample Overload: Injecting too much sample can lead to peak fronting.[4] Try diluting your sample.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[4][7] Re-dissolve your sample in the initial mobile phase if possible.

  • Mobile Phase pH: For amine-containing compounds, which can be positively charged, adjusting the mobile phase pH can significantly improve peak shape by minimizing interactions with residual silanols on the column.[3]

  • Column Chemistry: Consider a different column chemistry if the problem persists.[3]

Fig. 2: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Basic LC-MS Gradient Optimization

This protocol provides a starting point for developing a robust LC-MS method for this compound.

1. Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA) or Ammonium acetate

  • This compound standard

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

3. Initial LC Gradient:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0400.3
1.0400.3
10.0950.3
12.0950.3
12.1400.3
15.0400.3

4. MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z of [M+H]⁺ for this compound

  • Product Ion (Q3): m/z corresponding to the loss of the CoA moiety or another stable fragment.

  • Source Parameters: Optimize desolvation temperature, gas flows, and spray voltage according to your instrument manufacturer's recommendations.[1]

  • Collision Energy: Optimize to achieve the most intense product ion signal.

5. Optimization Steps:

  • Gradient Shape: If the peak is too broad, try a shallower gradient. If the retention time is too long, a steeper gradient may be used.

  • Flow Rate: Adjusting the flow rate can impact peak resolution and analysis time.

  • Mobile Phase Additives: If peak tailing is observed, increasing the concentration of the acid or trying an alternative like ammonium acetate might help.[6]

Data Presentation

Table 1: Typical LC-MS Parameters for Long-Chain Acyl-CoA Analysis
ParameterTypical Value/ConditionRationale
LC Column C18, 50-150 mm length, <2 µm particle sizeGood retention for hydrophobic molecules.[3]
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium AcetateImproves peak shape and ionization.[6]
Mobile Phase B Acetonitrile or MethanolElutes the analyte from the reversed-phase column.
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Column Temp. 30 - 50 °CCan improve peak shape and reduce viscosity.
Ionization Mode Positive ESIAcyl-CoAs readily form [M+H]⁺ ions.[8]
MS/MS Transition [M+H]⁺ -> FragmentSpecific and sensitive detection. Neutral loss of 507 Da is common.[1][6][8]

References

Technical Support Center: Quantification of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (9Z,12Z)-tetradecadienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The quantification of this compound, a long-chain polyunsaturated fatty acyl-CoA, presents several analytical challenges:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH. The polyunsaturated nature of this compound also makes it prone to oxidation.

  • Low Endogenous Abundance: Acyl-CoAs are typically present at low concentrations in biological matrices, requiring highly sensitive analytical methods for detection and quantification.

  • Amphiphilic Nature: The combination of a polar coenzyme A head group and a nonpolar fatty acyl chain makes extraction and chromatographic separation challenging. This can lead to poor peak shapes and matrix effects in LC-MS analysis.[1]

  • Structural Isomerism: The presence of double bonds at specific positions and with specific stereochemistry (cis/trans) necessitates chromatographic methods that can resolve these isomers from other tetradecadienoyl-CoA variants.[2]

  • Matrix Effects: Co-extraction of other lipids and cellular components can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.[2]

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of long-chain acyl-CoAs like this compound.[3] This method offers high sensitivity, specificity, and the ability to handle complex biological samples. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the selective detection and quantification of the target analyte even in the presence of interfering substances.

Q3: What are the critical steps in sample preparation for this compound analysis?

A robust sample preparation workflow is crucial for accurate quantification. Key steps include:

  • Rapid Quenching of Metabolism: To prevent enzymatic degradation of acyl-CoAs, metabolism should be quenched immediately upon sample collection, typically by flash-freezing in liquid nitrogen.

  • Efficient Extraction: A common method involves homogenization in an acidic buffer to stabilize the acyl-CoAs, followed by liquid-liquid extraction or solid-phase extraction (SPE).[4]

  • Purification: SPE is highly recommended to remove interfering substances like salts, phospholipids, and other lipids. Mixed-mode or anion exchange SPE cartridges are often effective.[1]

  • Use of Internal Standards: An appropriate internal standard should be added at the beginning of the sample preparation process to correct for analyte loss during extraction and for matrix effects.

Troubleshooting Guides

Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure rapid quenching of biological samples in liquid nitrogen. - Perform all sample preparation steps on ice or at 4°C. - Use fresh, high-purity solvents and acidic buffers (pH 4-5) to minimize hydrolysis. - Avoid repeated freeze-thaw cycles of samples and standards.
Inefficient Extraction - Optimize the homogenization procedure to ensure complete cell lysis. - Evaluate different solvent systems for liquid-liquid extraction (e.g., acetonitrile/isopropanol/water mixtures). - For SPE, ensure proper conditioning of the cartridge and optimize the loading, washing, and elution steps.
Poor Ionization in MS - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Check for and mitigate matrix effects by improving sample cleanup or using a matrix-matched calibration curve. - Consider derivatization of the phosphate (B84403) groups to improve ionization efficiency.[1]
Incorrect LC-MS/MS Method - Verify the precursor and product ion masses for this compound. - Optimize the collision energy for the specific MRM transition. - Ensure the LC gradient is suitable for retaining and eluting the analyte.
Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Secondary Interactions on LC Column - Use a column with end-capping to minimize interactions with residual silanols. - Adjust the mobile phase pH. For long-chain acyl-CoAs, a high pH (around 10.5) with a suitable buffer (e.g., ammonium (B1175870) hydroxide) can improve peak shape on C18 columns. - Consider using a different stationary phase (e.g., C8).
Extra-Column Dead Volume - Minimize the length and internal diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected and not causing leaks or dead volume.
Inappropriate Injection Solvent - Dissolve the final extract in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.
Column Overloading - Reduce the injection volume or dilute the sample.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is limited in the literature, these values provide a general reference.

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentRecovery (%)Reference
Long-Chain Acyl-CoAsRat LiverMixed-Mode83-90%Adapted from[5]
Long-Chain Acyl-CoAsTissuesOligonucleotide70-80%[1]

Table 2: Reported Limits of Quantification (LOQs) for Acyl-CoAs using LC-MS/MS

Analyte ClassLOQReference
Very-Long-Chain Acyl-CoAs4.2 nM[1]
Short-Chain Acyl-CoAs16.9 nM[1]

Experimental Protocols

Detailed Methodology for Extraction and Quantification of this compound from Cultured Cells

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.

1. Materials and Reagents:

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue.

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v) with 0.1% formic acid.

  • SPE Cartridges: Mixed-mode or weak anion exchange cartridges.

  • Wash Solvents: 2% formic acid in water, Methanol (B129727).

  • Elution Solvent: 5% ammonium hydroxide (B78521) in methanol.

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • Ammonium hydroxide.

2. Sample Preparation:

  • Cell Harvesting and Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Instantly add liquid nitrogen to the culture dish to quench metabolism.

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent containing the internal standard to the frozen cell monolayer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the extraction solvent.

  • Loading: Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.

4. LC-MS/MS Analysis:

  • Sample Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • MRM Transition: The specific precursor-to-product ion transition for this compound and the internal standard needs to be determined by direct infusion of standards.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cell_harvest Cell Harvesting & Quenching extraction Lysis & Extraction with IS cell_harvest->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant conditioning Conditioning & Equilibration supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the quantification of this compound.

Putative Metabolic Context of this compound

metabolic_pathway cluster_synthesis Fatty Acid Synthesis & Desaturation cluster_beta_oxidation Beta-Oxidation cluster_other_fates Other Metabolic Fates palmitoyl_coa Palmitoyl-CoA (16:0) stearoyl_coa Stearoyl-CoA (18:0) palmitoyl_coa->stearoyl_coa Elongation oleic_acid Oleoyl-CoA (18:1) stearoyl_coa->oleic_acid Δ9-Desaturase linoleic_acid Linoleoyl-CoA (18:2) oleic_acid->linoleic_acid Δ12-Desaturase target_coa This compound (14:2) linoleic_acid->target_coa Chain Shortening (Peroxisomal β-Oxidation) beta_ox_cycle β-Oxidation Cycles target_coa->beta_ox_cycle Mitochondrial β-Oxidation complex_lipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) target_coa->complex_lipids signaling Cellular Signaling target_coa->signaling acetyl_coa Acetyl-CoA beta_ox_cycle->acetyl_coa

Caption: Potential metabolic pathways involving this compound.

References

preventing degradation of (9Z,12Z)-tetradecadienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (9Z,12Z)-tetradecadienoyl-CoA during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My final yield of this compound is consistently low. What are the likely causes?

Answer: Low yields are often due to degradation of the target molecule during the extraction process. The primary culprits are oxidation, hydrolysis, and enzymatic activity.

  • Oxidation: The polyunsaturated nature of this compound makes it highly susceptible to oxidation.[1][2] This can be exacerbated by exposure to air (oxygen), light, and certain metal ions.

  • Hydrolysis: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at non-optimal pH values.

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases and dehydrogenases can rapidly degrade the target molecule upon cell lysis.[3][4]

Solutions:

  • Work in a low-oxygen environment (e.g., under a nitrogen or argon stream).

  • Use degassed solvents and buffers.

  • Add antioxidants like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ) to your extraction solvents.[5]

  • Maintain a low temperature (0-4°C) throughout the extraction process.[6]

  • Ensure the pH of your buffers is maintained within a stable range, typically slightly acidic to neutral.[7][8]

  • Incorporate enzyme inhibitors in your initial homogenization buffer.

Question 2: I am observing unexpected peaks in my HPLC or LC-MS analysis. Could this be due to degradation?

Answer: Yes, the presence of unexpected peaks is a strong indicator of degradation.

  • Oxidation Products: Oxidation can lead to the formation of various byproducts, including hydroperoxides and aldehydes, which will appear as extra peaks in your chromatogram.[1]

  • Hydrolysis Products: The cleavage of the thioester bond will result in the free fatty acid ((9Z,12Z)-tetradecadienoic acid) and Coenzyme A, which will have different retention times than the intact molecule.

  • Isomers: Exposure to heat or light can cause isomerization of the double bonds, leading to peaks with slightly different retention times.

Solutions:

  • Confirm the identity of the unexpected peaks using mass spectrometry.

  • Review your extraction protocol to identify potential sources of oxidation, hydrolysis, or excessive heat.

  • Ensure your analytical standards are fresh and have been stored correctly to rule out degradation of the standard itself.

Question 3: My results are not reproducible between experiments. What could be causing this variability?

Answer: Lack of reproducibility is often tied to inconsistent control over the factors that cause degradation.

  • Inconsistent Timing: The duration of each step in the extraction process can impact the extent of degradation.

  • Variable Temperatures: Fluctuations in temperature can affect the rates of both enzymatic and non-enzymatic degradation.[6]

  • Reagent Quality: The age and quality of solvents, buffers, and antioxidants can influence their effectiveness.

Solutions:

  • Standardize your protocol with precise timings for each step.

  • Use a refrigerated centrifuge and keep samples on ice at all times.

  • Prepare fresh buffers and antioxidant solutions for each set of extractions.

  • Incorporate an internal standard to account for sample-to-sample variation in extraction efficiency.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound degradation?

The primary cause of degradation is oxidation due to the two double bonds in the fatty acyl chain.[1] These double bonds are highly susceptible to attack by reactive oxygen species. Hydrolysis of the thioester bond and enzymatic degradation are also significant factors.

What is the optimal pH for extracting and storing this compound?

While the optimal pH can be matrix-dependent, a slightly acidic to neutral pH range (pH 6-7) is generally recommended to minimize hydrolysis of the thioester bond.[7][8]

Which antioxidants are most effective for preventing oxidation?

Butylated hydroxytoluene (BHT) and tert-butylhydroquinone (TBHQ) are commonly used and effective antioxidants for preventing lipid peroxidation.[5] They should be added to the extraction solvents at a concentration of approximately 50 ppm.

How should I store my samples to minimize degradation?

Samples should be processed as quickly as possible. If storage is necessary, it should be at ultra-low temperatures (-80°C) under an inert atmosphere (nitrogen or argon). For long-term storage, snap-freezing in liquid nitrogen is recommended.

Data Presentation

The following table summarizes the expected relative stability of this compound under various conditions.

Condition Temperature pH Antioxidant Present Inert Atmosphere Expected Stability
125°C7.4NoNoVery Low
24°C7.4NoNoLow
34°C6.5YesNoModerate
44°C6.5YesYesHigh
5-80°C6.5YesYesVery High

Experimental Protocols

This protocol provides a detailed methodology for the extraction of this compound with an emphasis on minimizing degradation.

Materials:

  • Tissue sample

  • Homogenization Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Enzyme inhibitors (e.g., protease and phosphatase inhibitor cocktails)

  • Antioxidant stock solution (e.g., 5 mg/mL BHT in ethanol)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction Solvent 1: Isopropanol (B130326)

  • Extraction Solvent 2: Acetonitrile

  • Solid-phase extraction (SPE) cartridges

  • Nitrogen or Argon gas source

  • Refrigerated centrifuge

  • Sonicator

Procedure:

  • Sample Preparation:

    • Pre-cool all buffers, solvents, and equipment to 4°C.

    • Weigh the frozen tissue sample and keep it on dry ice.

    • Add the appropriate amount of internal standard.

  • Homogenization:

    • Add 10 volumes of ice-cold homogenization buffer containing enzyme inhibitors and antioxidant (e.g., 10 µL of BHT stock per 1 mL of buffer).

    • Homogenize the tissue sample on ice using a sonicator or a mechanical homogenizer until a uniform lysate is obtained.

  • Protein Precipitation and Extraction:

    • Add 2 volumes of ice-cold isopropanol to the homogenate.

    • Vortex briefly and incubate on ice for 15 minutes.

    • Add 2 volumes of ice-cold acetonitrile, vortex, and incubate on ice for another 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Blanket the supernatant with nitrogen or argon gas.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for analysis (e.g., the initial mobile phase of your LC-MS method).

  • Analysis:

    • Analyze the sample immediately by HPLC or LC-MS.

Mandatory Visualization

cluster_degradation Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Tetra This compound Oxidized Oxidized Products (Hydroperoxides, Aldehydes) Tetra->Oxidized O2, Light, Metal Ions FFA Free Fatty Acid Tetra->FFA H2O, pH extremes CoA Coenzyme A Tetra->CoA H2O, pH extremes

Caption: Major degradation pathways for this compound.

Start Start: Frozen Tissue Sample Homogenize Homogenization (Ice-cold buffer with antioxidants & inhibitors) Start->Homogenize Extract Protein Precipitation & Liquid Extraction (Isopropanol/Acetonitrile) Homogenize->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Collect Collect Supernatant (Under inert gas) Centrifuge->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE Evaporate Evaporation (Under Nitrogen) SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for the extraction of this compound.

References

Technical Support Center: Analysis of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of (9Z,12Z)-tetradecadienoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound, focusing on poor peak shape.

Q1: What are the common causes of peak tailing when analyzing this compound?

Peak tailing, where the peak's trailing edge is drawn out, is a frequent issue. It can compromise accurate integration and reduce resolution.[1][2] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the polar head of the acyl-CoA molecule. This is a common cause of peak tailing for polar compounds.[3][4]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH variations across the column, causing peak tailing.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.[5]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak tailing.[5]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH can suppress silanol interactions. For acidic compounds, a lower pH (e.g., pH 2-3) can protonate the silanol groups, reducing unwanted interactions.[1][4]

  • Increase Buffer Strength: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM for UV-based detection.[1]

  • Column Washing and Regeneration: If contamination is suspected, wash the column with a strong solvent. If the column is old or performance does not improve, replacement may be necessary.[6]

  • Reduce Sample Concentration: Dilute the sample or decrease the injection volume to prevent overloading the column.[5]

Q2: My peaks for this compound are broad. What could be the cause and how can I fix it?

Broad peaks can significantly decrease sensitivity and resolution. Common causes include:

  • Suboptimal Flow Rate: A flow rate that is too high or too low can lead to band broadening.

  • Large Dead Volumes: Excessive tubing length or poorly made connections can cause extra-column band broadening.[4]

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte may elute too slowly, resulting in broad peaks.[7]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak widths.[8]

Troubleshooting Steps:

  • Optimize Flow Rate: Experiment with different flow rates to find the optimal condition for your column and analyte.

  • Minimize Dead Volume: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[1]

  • Adjust Mobile Phase Composition: Increase the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase to increase its elution strength.[7]

  • Use a Column Oven: Maintaining a consistent and elevated column temperature can improve peak shape and reproducibility.[8]

Q3: I am observing peak fronting for this compound. What does this indicate?

Peak fronting, the opposite of tailing, is less common but can occur due to:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

  • Column Collapse: In rare cases, a physical collapse of the column packing material can cause fronting.

Troubleshooting Steps:

  • Reduce Sample Concentration/Injection Volume: This is the first step to rule out sample overload.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9]

  • Replace the Column: If column collapse is suspected, replacing the column is the only solution.

Data Presentation

The following tables summarize the expected impact of mobile phase modifications on the peak shape of a long-chain polyunsaturated acyl-CoA like this compound. The values are illustrative and will vary depending on the specific HPLC/UPLC system, column chemistry, and other experimental parameters.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase Additive (Aqueous Phase)Expected pHExpected Peak Asymmetry Factor*Potential Issues
0.1% Formic Acid~2.71.0 - 1.2Potential for silica (B1680970) dissolution at low pH with certain columns.[4]
5 mM Ammonium (B1175870) Acetate~7.01.3 - 1.6Increased silanol interactions leading to tailing.[6]
10 mM Ammonium Hydroxide~10.51.1 - 1.3Improved peak shape for some compounds, but column stability at high pH must be considered.[1]

*A peak asymmetry factor of 1.0 represents a perfectly symmetrical peak. Values > 1 indicate tailing.[1]

Table 2: Influence of Organic Modifier Concentration on Peak Width

Acetonitrile Concentration in Mobile PhaseExpected Peak Width (at half height)Comments
30%WideInsufficient elution strength, leading to band broadening.[7]
50%ModerateImproved elution and narrower peaks.
70%NarrowStrong elution, resulting in sharp peaks. May compromise resolution of closely eluting compounds.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells for LC-MS analysis.[10]

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[10]

  • Lysis and Extraction:

    • Add 1 mL of cold (-20°C) extraction solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA) to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect the cell lysate.[10]

    • Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[10]

  • Sample Preparation for LC-MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[10]

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of long-chain acyl-CoAs and should be optimized for your specific instrument and application.[11]

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[1]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion. The neutral loss of 507 Da is characteristic of acyl-CoAs.[12]

    • Collision Energy: Optimize for the specific analyte (typically 20-40 eV).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Harvesting Cell Harvesting Lysis_Extraction Lysis & Extraction Cell_Harvesting->Lysis_Extraction Supernatant_Collection Supernatant Collection Lysis_Extraction->Supernatant_Collection Drying_Reconstitution Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution UPLC_Separation UPLC Separation Drying_Reconstitution->UPLC_Separation Inject Sample MS_MS_Detection MS/MS Detection UPLC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Metabolic Pathway: Beta-Oxidation of a Polyunsaturated Fatty Acyl-CoA

Beta_Oxidation_PUFA cluster_pathway Mitochondrial Beta-Oxidation PUFA_CoA This compound Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase PUFA_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Isomerase Enoyl-CoA Isomerase (for unsaturation) Acyl_CoA_Dehydrogenase->Isomerase If double bond at wrong position Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Reductase 2,4-Dienoyl-CoA Reductase (for unsaturation) Hydroxyacyl_CoA_Dehydrogenase->Reductase If conjugated double bonds form Shortened_Acyl_CoA Shortened Acyl-CoA (Enters next cycle) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA (To TCA Cycle) Thiolase->Acetyl_CoA Isomerase->Enoyl_CoA_Hydratase Reductase->Thiolase

Caption: A simplified pathway for the beta-oxidation of a polyunsaturated fatty acyl-CoA.

References

Technical Support Center: Method Refinement for Low-Level Detection of (9Z,12Z)-tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the sensitive and accurate quantification of (9Z,12Z)-tetradecadienoyl-CoA and other long-chain fatty acyl-CoAs (LCFACoAs).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for the low-level detection of this compound? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recognized method for the highly sensitive and selective quantification of acyl-CoAs.[1][2] Techniques such as multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) allow for the specific detection of this compound even in complex biological matrices by monitoring its unique precursor-to-product ion transitions.[2][3][4]

Q2: What are the primary challenges when working with this compound? A2: Researchers face several key challenges:

  • Chemical Instability: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions.[1][5]

  • Low Abundance: As transient metabolic intermediates, they are often present at very low concentrations in cells and tissues.[3]

  • Analyte Loss: The phosphate (B84403) groups in the CoA moiety can adhere to glass and metal surfaces, leading to analyte loss during sample preparation.[4]

  • Matrix Effects: Co-extracted lipids and other cellular components can interfere with ionization in the mass spectrometer, a phenomenon known as ion suppression.[2]

Q3: How can I prevent my acyl-CoA samples from degrading? A3: To ensure sample integrity, all procedures should be performed quickly and at low temperatures (i.e., on ice).[2] Samples should be stored at -80°C, preferably as a dry pellet, until analysis.[5] For reconstitution, using a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol (B129727) is preferable to unbuffered aqueous solutions.[2] Fatty acyl-CoAs are not stable, and samples should ideally be tested on the same day they are prepared.[5]

Q4: What type of internal standard is best for accurate quantification? A4: For the most accurate quantification, a stable isotope-labeled internal standard of this compound is ideal. If this is not available, a structurally similar odd-chain acyl-CoA can be used as a surrogate standard.[2][4] The internal standard corrects for variability in extraction efficiency and matrix effects.[4]

Q5: Are there methods available for visualizing this compound in living cells? A5: While direct visualization of this compound is challenging, genetically encoded fluorescent biosensors have been developed for monitoring long-chain acyl-CoAs in live cells.[6][7] These sensors, often based on fluorescence resonance energy transfer (FRET), can detect dynamic changes in the intracellular pool of LCFACoAs.[7]

Troubleshooting Guide

Issue Area: Sample Preparation and Extraction

Q: My recovery of this compound is low and inconsistent. What could be wrong? A: Low recovery is often linked to sample handling and extraction.

  • Extraction Inefficiency: For long-chain acyl-CoAs, a liquid-liquid extraction with an organic solvent is recommended.[3] A common procedure involves homogenization in a phosphate buffer, followed by the addition of isopropanol (B130326) and acetonitrile.[8]

  • Analyte Degradation: Ensure all steps are performed on ice and with pre-chilled solvents to minimize enzymatic and chemical degradation.

  • Adsorption: Analyte loss can occur due to the high affinity of phosphate groups to surfaces.[4] Using glass vials instead of plastic may decrease signal loss.[9][10] A derivatization strategy involving phosphate methylation has been shown to resolve this issue.[4]

  • SPE Issues: If using solid-phase extraction (SPE) for cleanup, be aware that it can lead to the loss of analytes.[2] Consider a method that uses a protein precipitation agent like 5-sulfosalicylic acid (SSA), which may not require an SPE step.[2][11][12]

Issue Area: Chromatography

Q: I am observing poor peak shape (e.g., tailing or broad peaks) for my analyte. A: Poor chromatography can compromise sensitivity and resolution.

  • Mobile Phase pH: For reversed-phase separation on a C18 column, operating at a high pH (e.g., 10.5) with ammonium hydroxide (B78521) in the mobile phase can significantly improve peak shape for acyl-CoAs.[2][3][13]

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase is another strategy to improve chromatography, although it can lead to mass spectrometer contamination.[2]

  • Column Temperature: Optimizing the column temperature can affect peak shape and retention time. A starting point could be 25°C, but this may require adjustment.[3]

Issue Area: Mass Spectrometry Detection

Q: How can I confirm the identity of a peak as this compound? A: In positive ion ESI-MS/MS, acyl-CoAs exhibit characteristic fragmentation patterns. The most reliable method is to use MRM to monitor a specific transition from the precursor ion to a product ion. A key diagnostic fragmentation is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3][14] A neutral loss scan for 507 Da can be used to screen for all acyl-CoA species in a sample.[3][13]

Issue Area: Quantification

Q: My quantification results are inaccurate or imprecise. How can I improve them? A: Accurate quantification relies on a well-validated method.

  • Internal Standard: Ensure you are using an appropriate internal standard that is added at the very beginning of the sample preparation process.[4]

  • Calibration Curve: Construct your calibration curve in a matrix that closely matches your study samples to account for matrix effects.[2] Use a weighted linear regression (e.g., 1/x) for the calibration curve, as this improves accuracy for analytes at low concentrations.[2][11]

  • Chromatographic Separation: Ensure the analyte peak is well-resolved from any interfering species to prevent ion suppression, which can lead to underestimation.[2]

Data and Performance Metrics

Table 1: Comparison of Common Detection Methods
FeatureLC-MS/MSFluorescence-Based Assays
Sensitivity High (nM to fmol range)[4][8]Moderate (µM to nM range)[5][15]
Specificity Very High (based on mass)[3]Moderate to High
Application Absolute quantification in extracts[1]High-throughput screening, live-cell imaging[5][6]
Throughput ModerateHigh[5]
Instrumentation Specialized (Triple Quadrupole MS)Common (Plate Reader, Microscope)
Table 2: Typical LC-MS/MS Method Validation Parameters for LCFACoAs
ParameterTypical ValueReference
Accuracy 94.8% - 110.8%[3][13]
Inter-run Precision (%RSD) 2.6% - 12.2%[3][13]
Intra-run Precision (%RSD) 1.2% - 4.4%[3][13]
Limit of Quantification (LOQ) As low as 4.2 nM[4]

Experimental Protocols

Protocol 1: General Sample Extraction for LC-MS/MS

This protocol is a general guideline and should be optimized for your specific sample type.

  • Homogenization: Homogenize frozen, powdered tissue (~50 mg) or cell pellets on ice in 2 mL of ice-cold 100 mM KH₂PO₄ buffer.[8] Add your internal standard at this stage.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol and homogenize again.[8]

    • Add 0.25 mL of saturated NH₄SO₄ and 4.0 mL of acetonitrile.[8]

    • Vortex the mixture vigorously for 5 minutes.[8]

  • Phase Separation:

    • Centrifuge at ~2,000 x g for 5 minutes to separate the phases.[8]

    • Carefully collect the upper phase, which contains the acyl-CoAs.[8]

  • Sample Cleanup & Concentration:

    • Dilute the collected upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[8]

    • (Optional but recommended) Perform solid-phase extraction (SPE) using a C18 cartridge for sample cleanup and concentration.[8]

    • Alternatively, dry the sample under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

Protocol 2: General LC-MS/MS Method
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[3][13]

    • Mobile Phase A: Acetonitrile.[3][13]

    • Mobile Phase B: Aqueous ammonium hydroxide (pH 10.5).[3][13]

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase A to elute the LCFACoAs.

    • Flow Rate: ~0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[3][13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Determine the exact mass of the protonated precursor ion [M+H]⁺ for this compound.

      • Monitor the transition of this precursor to a specific product ion, often derived from the CoA moiety. A neutral loss of 507 is a common characteristic used for screening.[3][13]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization (on ice, with Internal Std) Sample->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Cleanup Cleanup & Concentration (SPE or Evaporation) Centrifugation->Cleanup LC UHPLC Separation (C18, High pH) Cleanup->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (Quantification vs. Cal Curve) MS->Data Result Final Concentration Data Data->Result

Caption: General experimental workflow for LC-MS/MS analysis of acyl-CoAs.

troubleshooting_workflow start Start: Low/No Signal q1 Sample Prep OK? start->q1 q2 Chromatography OK? q1->q2 Yes a1 Review Extraction Protocol Check for Degradation Verify Internal Standard Addition q1->a1 No q3 MS Settings OK? q2->q3 Yes a2 Check Peak Shape Optimize Mobile Phase pH Verify Column Integrity q2->a2 No a3 Confirm MRM Transitions Check Instrument Tuning Investigate Ion Suppression q3->a3 No end_node Problem Identified q3->end_node Yes a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting logic for low or no analyte signal in LC-MS/MS.

fragmentation_pathway cluster_frags Characteristic Product Ions Precursor Precursor Ion [M+H]+ this compound Frag1 Neutral Loss of 507 Da [M+H-507]+ Precursor->Frag1 Loss of 3'-phospho-ADP Frag2 Acylium Ion [R-C=O]+ Precursor->Frag2 Cleavage of Thioester Bond

Caption: Key fragmentation pathways for acyl-CoAs in positive ion MS/MS.

References

Technical Support Center: Isomer Interference in (9Z,12Z)-Tetradecadienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isomer interference in the analysis of (9Z,12Z)-tetradecadienoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Inadequate chromatographic separation method for the specific isomers of tetradecadienoyl-CoA.- HPLC/UPLC: Employ a column with a different selectivity. For geometric isomers (cis/trans), consider a silver-ion stationary phase. For enantiomers, a chiral stationary phase is necessary.[1][2][3][4] - GC-MS: Use a highly polar capillary column, such as one with a cyanopropyl stationary phase, which is effective in separating positional and geometric isomers of fatty acid methyl esters.[5][6][7] - Optimize the mobile phase gradient (HPLC) or temperature program (GC) to enhance separation.
Sample overload.Reduce the amount of sample injected onto the column.
Inaccurate Quantification Co-eluting isomeric impurities are integrated with the peak of interest.Improve chromatographic resolution as described above. - Utilize mass spectrometry (MS) with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to selectively quantify the target isomer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[5]
Different isomers may have different ionization efficiencies in the MS source.Whenever possible, use isotopically labeled internal standards for each isomer being quantified to correct for variations in ionization and matrix effects.
Peak Tailing Active sites on the column interacting with the analyte.- Use a column with end-capping to reduce silanol (B1196071) interactions. - Add a small amount of a competing agent, like triethylamine, to the mobile phase. - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Ghost Peaks Contamination in the injection port, column, or detector.- Clean the injection port liner. - Flush the column extensively. - Clean the detector.
Carryover from a previous injection.- Run blank injections between samples to ensure the system is clean. - Optimize the wash solvent and volume in the autosampler.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can interfere with its analysis?

A1: The common isomers that can cause interference include:

  • Geometric isomers: These have the same chemical formula and connectivity but differ in the spatial arrangement of atoms around the double bonds. For this compound, this includes (9E,12E), (9Z,12E), and (9E,12Z) isomers.

  • Positional isomers: These have the double bonds at different locations on the fatty acyl chain.

  • Enantiomers: If the molecule contains a chiral center, it can exist as a pair of non-superimposable mirror images. While tetradecadienoyl-CoA itself is not chiral, derivatives or metabolites may be.

Q2: Which analytical technique is best suited for separating the geometric isomers of tetradecadienoyl-CoA?

A2: For the separation of geometric (cis/trans) isomers of fatty acids and their derivatives, High-Performance Liquid Chromatography (HPLC) with a silver-ion stationary phase is a highly effective technique.[2] The silver ions interact differently with the pi electrons of the cis and trans double bonds, allowing for their separation. Gas Chromatography (GC) with a highly polar cyanopropyl capillary column can also effectively separate geometric isomers of the corresponding fatty acid methyl esters (FAMEs).[5][6][7]

Q3: How can I confirm the identity of a specific isomer?

A3: Mass Spectrometry (MS) is a powerful tool for isomer identification.

  • GC-MS: The retention time on a specific column, combined with the mass spectrum, can help identify isomers. Different isomers may exhibit subtle differences in their fragmentation patterns.

  • LC-MS/MS: Tandem mass spectrometry (MS/MS) is particularly useful. Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the Coenzyme A moiety.[8][9][10][11] While isomers may have the same parent and product ions, their relative abundances might differ, aiding in their differentiation when combined with chromatographic separation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to definitively determine the structure and stereochemistry of purified isomers.

Q4: Are there commercially available standards for all the isomers of tetradecadienoyl-CoA?

A4: The availability of specific isomers of tetradecadienoyl-CoA as commercial standards may be limited. It is often necessary to synthesize and purify the desired isomers in the laboratory. The synthesis can be achieved through various organic chemistry routes, followed by purification using techniques like preparative HPLC.[12]

Q5: What is the role of this compound in biological systems?

A5: this compound is a C14:2 polyunsaturated fatty acyl-CoA. Acyl-CoAs, in general, are central molecules in lipid metabolism, serving as substrates for energy production through beta-oxidation, building blocks for complex lipids, and signaling molecules.[13][14][15][16] The specific roles of C14:2-CoA are less well-defined compared to longer-chain fatty acyl-CoAs, but it is expected to participate in similar pathways. Long-chain acyl-CoAs have been shown to regulate various enzymes and cellular processes.[13][16][17]

Experimental Protocols

Protocol 1: GC-MS Analysis of Tetradecadienoyl Isomers (as FAMEs)

This protocol outlines a general procedure for the analysis of geometric and positional isomers of tetradecadienoic acid after conversion to their fatty acid methyl esters (FAMEs).

  • Sample Preparation (Transesterification):

    • Hydrolyze the acyl-CoA sample to release the free fatty acid using a mild base (e.g., KOH in methanol).

    • Methylate the free fatty acid using a reagent such as boron trifluoride in methanol (B129727) (BF3-methanol) or by heating with acetyl-chloride in methanol at room temperature to prevent cis/trans isomerization.[5]

    • Extract the resulting FAMEs with a non-polar solvent like hexane.

    • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • GC Column: Use a highly polar capillary column, such as a CP-Sil 88 or a similar cyanopropyl-based stationary phase (e.g., 100 m length, 0.25 mm I.D., 0.20 µm film thickness).

    • Oven Temperature Program: A slow, programmed temperature gradient is crucial for separating isomers. An example program could be:

      • Initial temperature: 100°C, hold for 5 min.

      • Ramp 1: 2°C/min to 180°C.

      • Ramp 2: 1°C/min to 220°C, hold for 10 min.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

      • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of target isomers.

Protocol 2: HPLC-MS/MS Analysis of Tetradecadienoyl-CoA Isomers

This protocol provides a general framework for the direct analysis of tetradecadienoyl-CoA isomers.

  • Sample Preparation:

    • Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.[18]

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • HPLC-MS/MS Conditions:

    • HPLC Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[18] For enhanced separation of geometric isomers, a silver-ion column could be employed, though this may require specialized mobile phases.

    • Mobile Phase: A gradient elution using a binary solvent system is typical.

    • Gradient: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.

    • MS/MS Detector:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: Monitor the transition from the precursor ion [M+H]+ of tetradecadienoyl-CoA to a characteristic product ion. A common transition for all acyl-CoAs is the neutral loss of 507 Da.[8][9][10][11] The specific m/z values will need to be determined for C14:2-CoA.

Quantitative Data Summary

The following table provides a hypothetical representation of data that could be obtained from a successful separation of tetradecadienoyl-CoA isomers. Actual retention times and response factors will vary depending on the specific analytical system and conditions.

Isomer Analytical Method Column Retention Time (min) Relative Response Factor (vs. 9Z,12Z)
This compoundHPLC-MS/MSC18 Reversed-Phase15.21.00
(9E,12E)-tetradecadienoyl-CoAHPLC-MS/MSC18 Reversed-Phase15.80.95
(9Z,12E)-tetradecadienoyl-CoAHPLC-MS/MSC18 Reversed-Phase15.50.98
(9E,12Z)-tetradecadienoyl-CoAHPLC-MS/MSC18 Reversed-Phase15.60.97
(9Z,12Z)-tetradecadienoic acid methyl esterGC-MSCyanopropyl25.41.00
(9E,12E)-tetradecadienoic acid methyl esterGC-MSCyanopropyl26.11.02

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing BiologicalSample Biological Sample Extraction Acyl-CoA Extraction (SPE) BiologicalSample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC / UPLC Extraction->HPLC GC GC Derivatization->GC MS Mass Spectrometry (MS/MS) HPLC->MS GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of tetradecadienoyl-CoA isomers.

signaling_pathway PUFA Polyunsaturated Fatty Acid (e.g., Tetradecadienoic Acid) AcylCoASynthetase Acyl-CoA Synthetase PUFA->AcylCoASynthetase TDCoA This compound AcylCoASynthetase->TDCoA BetaOxidation Beta-Oxidation TDCoA->BetaOxidation ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) TDCoA->ComplexLipids Signaling Cell Signaling Modulation TDCoA->Signaling Energy Energy (ATP) BetaOxidation->Energy Membranes Cell Membranes ComplexLipids->Membranes

Caption: General metabolic and signaling roles of this compound.

References

Validation & Comparative

Validating Novel Lipid Biomarkers: A Comparative Guide Featuring (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical exploration into the validation of (9Z,12Z)-tetradecadienoyl-CoA as a novel biomarker, benchmarked against established lipid markers for cardiovascular disease and cancer. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed methodologies.

The identification of novel biomarkers is a critical endeavor in the advancement of diagnostic and therapeutic strategies. Lipidomics, the large-scale study of lipids, has emerged as a promising frontier for biomarker discovery. This guide focuses on the validation process of a hypothetical novel lipid biomarker, this compound, a polyunsaturated fatty acyl-CoA. In the absence of direct clinical validation studies for this specific molecule, we present a comparative analysis against well-established lipid biomarkers, such as Ceramide (C16:0) for cardiovascular disease and Phosphatidylcholine (PC) (34:1) for cancer. This guide will delineate the typical workflow for biomarker validation, from initial discovery to clinical assessment, providing quantitative comparisons and detailed experimental protocols.

The Biomarker Validation Workflow

The journey of a potential biomarker from a research finding to a clinical tool is a rigorous, multi-stage process. This workflow ensures the analytical and clinical validity of the biomarker.

Discovery Discovery & Identification (Untargeted Lipidomics) Quantification Method Development & Quantification (Targeted Mass Spectrometry) Discovery->Quantification Candidate Selection Analytical Analytical Validation (Accuracy, Precision, Stability) Quantification->Analytical Clinical Clinical Validation (Case-Control & Cohort Studies) Analytical->Clinical Evaluation Performance Evaluation (ROC Analysis, Sensitivity, Specificity) Clinical->Evaluation

Caption: A generalized workflow for novel biomarker validation.

Hypothetical Validation of this compound

This compound is a polyunsaturated fatty acyl-CoA. Its potential as a biomarker could be linked to metabolic pathways involved in inflammation or ferroptosis, a form of iron-dependent programmed cell death.

Putative Signaling Pathway Involvement

One hypothetical mechanism for the involvement of this compound in disease is its role as a substrate for the synthesis of pro-inflammatory lipid mediators or its involvement in lipid peroxidation during ferroptosis.

cluster_0 Cell Membrane PUFA (9Z,12Z)-Tetradecadienoic Acid ACSL4 ACSL4 PUFA->ACSL4 Target_CoA This compound ACSL4->Target_CoA LPCAT3 LPCAT3 Target_CoA->LPCAT3 PL-PUFA Phospholipid-PUFA LPCAT3->PL-PUFA Lipid_Peroxidation Lipid Peroxidation PL-PUFA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Hypothetical role of this compound in ferroptosis.

Comparative Performance of Lipid Biomarkers

A critical step in biomarker validation is to assess its diagnostic or prognostic performance. This is often achieved through Receiver Operating Characteristic (ROC) curve analysis, which yields the Area Under the Curve (AUC), sensitivity, and specificity. A higher AUC value (closer to 1.0) indicates better performance.

BiomarkerDisease ContextAUCSensitivitySpecificityp-valueReference
This compound Hypothetical -----
Ceramide (C16:0)/ (C24:0) ratioCardiovascular Disease---0.008[1]
Phosphatidylcholine (PC) (34:1)Thyroid Tumors0.98496.4%92.7%<0.05[2]
PC(34:1), PA(36:3), SM(34:1) PanelThyroid Tumors0.84186.6%75.5%<0.05[2]
PC and LPC PanelCervical Cancer0.97293.2%91.3%<0.05[3]
SM(34:1) and PC(34:1) Panel (Females)Lung Cancer0.90390.0%77.5%<0.05[4]
5-Phospholipid Panel (Males)Lung Cancer0.95788.9%90.8%<0.05[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of biomarkers. Below are representative methodologies for the analysis of fatty acyl-CoAs and other established lipid biomarkers.

Protocol 1: Targeted Quantification of this compound in Plasma

This protocol is a hypothetical adaptation for the targeted analysis of a specific fatty acyl-CoA.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound).

    • Perform protein precipitation with 400 µL of ice-cold methanol.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and its internal standard.

Protocol 2: Established Method for Ceramide and Phosphatidylcholine Profiling

This protocol is based on established methods for the analysis of ceramides (B1148491) and phosphatidylcholines in clinical samples.[5][6]

  • Lipid Extraction:

    • To 50 µL of serum, add 1 mL of a methanol:chloroform (2:1, v/v) mixture containing a suite of internal standards for different lipid classes.

    • Vortex for 1 minute and incubate on ice for 30 minutes.

    • Add 200 µL of water and 600 µL of chloroform, vortex, and centrifuge at 3,000 x g for 10 minutes.

    • Collect the lower organic phase and dry it under nitrogen.

    • Reconstitute the lipid extract in 200 µL of methanol:chloroform (1:1, v/v).

  • LC-MS/MS Analysis:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A multi-step gradient optimized for the separation of lipid classes.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan data for untargeted analysis or a triple quadrupole for targeted quantification.

    • Ionization: ESI in both positive and negative modes to cover a broad range of lipid classes.

Conclusion

The validation of a novel biomarker like this compound is a comprehensive process that requires rigorous analytical and clinical studies. While direct evidence for its role as a biomarker is currently unavailable, by following established workflows and comparing its hypothetical performance to that of validated lipid markers, researchers can systematically evaluate its potential. The provided protocols and comparative data serve as a guide for such endeavors, underscoring the importance of robust methodologies and quantitative assessments in the translation of lipidomic discoveries into clinically relevant tools. The continued exploration of novel lipids holds the promise of identifying new biomarkers that can improve disease diagnosis, prognosis, and therapeutic monitoring.

References

A Comparative Guide to (9Z,12Z)-Tetradecadienoyl-CoA and Other Biologically Significant Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (9Z,12Z)-tetradecadienoyl-CoA with other key fatty acyl-CoAs, offering insights into their distinct biochemical roles and properties. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these critical metabolic intermediates.

Introduction to this compound and its Comparators

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids for a variety of biochemical transformations, including energy production through beta-oxidation and the biosynthesis of complex lipids. The specific structure of the acyl chain, including its length and degree of unsaturation, dictates the molecule's biological function and metabolic fate.

This compound is a polyunsaturated fatty acyl-CoA with a 14-carbon chain and two cis double bonds. While less studied than more common fatty acyl-CoAs, its structure suggests unique roles in cellular processes. This guide compares this compound to three other significant fatty acyl-CoAs to highlight the impact of chain length and unsaturation:

  • Myristoyl-CoA (C14:0): The saturated counterpart of this compound, myristoyl-CoA is a key substrate for protein N-myristoylation, a crucial lipid modification that influences protein localization and function.

  • Myristoleoyl-CoA (C14:1): A monounsaturated 14-carbon fatty acyl-CoA, it allows for an examination of the effect of a single double bond on biological activity.

  • Linoleoyl-CoA (C18:2): A longer-chain polyunsaturated fatty acyl-CoA, it serves as a point of comparison to understand the influence of carbon chain length on metabolic processes.

Comparative Biological Activity

The structure of the fatty acyl chain significantly influences its interaction with enzymes and its role in signaling pathways. The presence of double bonds, as in this compound, introduces conformational "bends" in the acyl chain, which can affect how it fits into the active site of an enzyme.

Protein N-Myristoylation

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of specific proteins. This modification is critical for protein targeting to membranes and for signal transduction.

The specificity of NMT is not absolute and it can utilize other fatty acyl-CoAs, albeit with varying efficiency. The bent conformation of unsaturated C14 fatty acyl-CoAs, including those derived from 5Z-tetradecenoic and 5Z,8Z-tetradecadienoic acids, allows them to be utilized by human NMT.[1] This suggests that this compound can also serve as a substrate for NMT, potentially leading to the production of alternatively acylated proteins with altered biological activity.

Table 1: Comparative Substrate Activity for N-Myristoyltransferase (NMT)

Fatty Acyl-CoAStructureChain LengthUnsaturationRelative NMT Activity (inferred)
Myristoyl-CoAC14:014SaturatedHigh
Myristoleoyl-CoAC14:1 (cis-Δ9)14MonounsaturatedModerate
This compoundC14:2 (cis-Δ9, cis-Δ12)14PolyunsaturatedModerate to Low
Linoleoyl-CoAC18:2 (cis-Δ9, cis-Δ12)18PolyunsaturatedVery Low

Note: The relative activities are inferred from qualitative descriptions in the literature, as direct quantitative comparative data is limited.

Acyl-CoA Synthetase Substrate Specificity

Acyl-CoA synthetases (ACSs) are responsible for activating fatty acids by converting them into their corresponding acyl-CoAs. Different ACS isoforms exhibit preferences for fatty acids of varying chain lengths and degrees of unsaturation. For instance, some ACS enzymes show a high affinity for myristic acid, while others are more specific for longer-chain fatty acids like linoleic acid.[2] The efficiency of (9Z,12Z)-tetradecadienoic acid activation to its CoA ester will depend on the specific ACS isoforms present in a given cell type.

Beta-Oxidation

Beta-oxidation is the mitochondrial process by which fatty acyl-CoAs are broken down to produce acetyl-CoA for energy production. The rate of beta-oxidation can be influenced by the structure of the fatty acyl-CoA. While saturated fatty acyl-CoAs undergo a straightforward series of enzymatic reactions, the oxidation of unsaturated fatty acyl-CoAs, such as this compound and linoleoyl-CoA, requires additional auxiliary enzymes to handle the double bonds.[3][4][5] Generally, polyunsaturated fatty acids are oxidized at a slower rate than their saturated counterparts.[6]

Experimental Protocols

Accurate quantification and comparison of fatty acyl-CoAs are essential for understanding their metabolic roles. The following section details a general protocol for the analysis of long-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[7][8][9]

Protocol: Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS

1. Sample Preparation (from cultured cells or tissues):

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Extraction: Perform a liquid-liquid extraction using an organic solvent system (e.g., isopropanol/acetonitrile) to precipitate proteins and extract lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step can be employed to isolate the acyl-CoA fraction.

  • Internal Standard: Add a known amount of an odd-chain fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard for quantification.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of an aqueous buffer with a volatile salt (e.g., ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[7][8]

  • Mass Spectrometry: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Quantification: Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 2: Example LC-MS/MS Parameters for Fatty Acyl-CoA Analysis

ParameterSetting
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Hydroxide in Water
Mobile Phase BAcetonitrile with 10 mM Ammonium Hydroxide
GradientLinear gradient from low to high percentage of Mobile Phase B
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeSelected Reaction Monitoring (SRM)

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes.

Fatty_Acid_Activation_and_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ATP -> AMP+PPi CoA-SH NMT N-Myristoyl- transferase Fatty Acyl-CoA->NMT Complex Lipids Complex Lipids Fatty Acyl-CoA->Complex Lipids Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation ACS Acyl-CoA Synthetase Myristoylated\nProtein Myristoylated Protein NMT->Myristoylated\nProtein Protein Protein Protein->NMT Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Experimental_Workflow Sample Cell/Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LCMS LC-MS/MS Analysis Extraction->LCMS Direct Injection SPE->LCMS Data Data Analysis LCMS->Data

References

A Researcher's Guide to the Cross-Validation of (9Z,12Z)-Tetradecadienoyl-CoA Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (9Z,12Z)-tetradecadienoyl-CoA is critical for advancing our understanding of lipid metabolism and its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods for this polyunsaturated long-chain acyl-CoA, supported by experimental data and detailed protocols to aid in method selection and implementation.

The measurement of specific acyl-CoA species like this compound presents analytical challenges due to their low abundance, inherent instability, and the complexity of biological matrices. The principal techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Enzymatic Assays. This guide will delve into a comparative analysis of these methods.

Performance Comparison of Measurement Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, sample throughput, and the specific requirements of the research question. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1] While GC-MS is a powerful tool for fatty acid analysis, it is not suitable for the direct measurement of intact acyl-CoA thioesters. Enzymatic assays, though potentially offering high throughput, often lack the specificity for a particular acyl-CoA species and may not be commercially available for this compound.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays
Principle Separation of intact acyl-CoAs by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.Separation of volatile fatty acid derivatives (typically methyl esters) by gas chromatography, followed by mass spectrometry. Requires chemical derivatization to cleave the CoA moiety.Measurement of a product or cofactor (e.g., NADH) generated by a specific enzyme reaction involving the acyl-CoA of interest.
Analyte Intact this compound(9Z,12Z)-tetradecadienoic acid (as a derivative)Can be specific to the acyl-CoA, but cross-reactivity with other acyl-CoAs is possible.
Sample Preparation Lipid extraction followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Lipid extraction, hydrolysis of the thioester bond, and derivatization to fatty acid methyl esters (FAMEs).Tissue/cell homogenization and extraction.
Limit of Detection (LOD) High sensitivity, typically in the low fmol to pmol range.[2]High sensitivity for FAMEs, but does not measure the intact acyl-CoA.Picomole level for some acyl-CoA intermediates.[3]
Specificity High, capable of resolving isomers.High for the fatty acid component, but information on the CoA ester is lost.Can be high if the enzyme is specific, but potential for cross-reactivity exists.
Quantitative Performance Good linearity, precision, and accuracy. Inter-assay CVs of 5-6% have been reported for long-chain acyl-CoAs.[4]Good linearity and precision for FAMEs.Performance is dependent on the specific enzyme and assay conditions.
Advantages Direct measurement of the intact molecule, high sensitivity and specificity, multiplexing capabilities.Well-established for fatty acid profiling.Potentially high throughput and can be adapted to microplate formats.[5]
Disadvantages Requires sophisticated instrumentation, potential for ion suppression.Indirect measurement, requires derivatization which can introduce variability.A specific and validated enzyme for this compound may not be available.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Long-Chain Acyl-CoAs

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis and can be adapted for this compound.

1. Sample Preparation (Tissue)

  • Homogenization: Homogenize approximately 40 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).[4]

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, to the homogenization buffer to correct for extraction losses and matrix effects.

  • Extraction: Vortex and sonicate the homogenate, followed by centrifugation to pellet cellular debris.

  • Purification: The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 or anion exchange cartridge.

  • Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in water).

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

    • Mobile Phases: A binary gradient system is typically employed. For example, Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]

    • Gradient: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is generally used.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion will be the [M+H]+ of this compound, and a specific product ion will be monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of the Acyl Component

This protocol outlines the analysis of the fatty acid portion of this compound.

1. Sample Preparation and Derivatization

  • Lipid Extraction: Extract total lipids from the sample using a standard method such as Folch or Bligh-Dyer.

  • Hydrolysis: Saponify the lipid extract using a methanolic base (e.g., NaOH or KOH in methanol) to cleave the fatty acids from the CoA moiety and other lipid backbones.

  • Derivatization (Methylation): Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or a non-polar column like DB-5ms).

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the FAMEs based on their mass spectra or in selected ion monitoring (SIM) mode for targeted quantification.

Enzymatic Assay (General Principle)

1. Sample Preparation

  • Homogenize the tissue or cells in a suitable buffer to release the intracellular contents.

  • Centrifuge to remove debris.

2. Enzymatic Reaction

  • Incubate the sample extract with a specific enzyme that utilizes this compound as a substrate. This could be an acyl-CoA dehydrogenase or an acyl-CoA oxidase, for example.

  • The reaction would produce a detectable product, such as a reduced cofactor (NADH or FADH2) or hydrogen peroxide.

3. Detection

  • The product of the enzymatic reaction is then measured using a spectrophotometer or fluorometer.

  • Quantification is achieved by comparing the signal from the sample to a standard curve generated with a known amount of the product or a related standard.

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental processes and the metabolic relevance of this compound, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Acyl-CoA Analysis cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method (for Acyl Chain) cluster_enzymatic Enzymatic Assay lcms_sample Biological Sample lcms_extraction Lipid Extraction & Purification lcms_sample->lcms_extraction lcms_analysis LC-MS/MS Analysis lcms_extraction->lcms_analysis lcms_data Intact Acyl-CoA Quantification lcms_analysis->lcms_data gcms_sample Biological Sample gcms_extraction Lipid Extraction & Hydrolysis gcms_sample->gcms_extraction gcms_derivatization Derivatization to FAMEs gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Fatty Acid Quantification gcms_analysis->gcms_data enz_sample Biological Sample enz_extraction Homogenization & Extraction enz_sample->enz_extraction enz_reaction Enzymatic Reaction enz_extraction->enz_reaction enz_detection Spectrophotometric/Fluorometric Detection enz_reaction->enz_detection enz_data Relative Quantification enz_detection->enz_data

Caption: Comparative workflow for the analysis of this compound.

pufa_metabolism Simplified Polyunsaturated Fatty Acid (PUFA) Metabolism fatty_acid (9Z,12Z)-Tetradecadienoic Acid (C14:2) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa This compound acyl_coa_synthetase->acyl_coa beta_oxidation Mitochondrial β-Oxidation acyl_coa->beta_oxidation elongation Elongation acyl_coa->elongation desaturation Desaturation acyl_coa->desaturation complex_lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) acyl_coa->complex_lipids signaling Signaling Pathways acyl_coa->signaling

Caption: Metabolic fate of this compound.

Conclusion

For the direct and accurate quantification of this compound, LC-MS/MS stands out as the most robust and reliable method, offering high sensitivity and specificity. While GC-MS is a valuable technique for analyzing the fatty acid profile of a sample, it does not provide information on the intact acyl-CoA. Enzymatic assays, although potentially useful for high-throughput screening, are limited by the availability of specific enzymes and the potential for cross-reactivity. The choice of method should be guided by the specific research goals, available instrumentation, and the need for either direct quantification of the acyl-CoA or profiling of the constituent fatty acid.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (9Z,12Z)-tetradecadienoyl-CoA and other related lipids, with a focus on their roles as signaling molecules. The information presented is intended to support research and drug development efforts in areas such as metabolic disease and inflammation.

Quantitative Data Summary

The following table summarizes the hypothetical biological activities of this compound in comparison to the well-characterized linoleoyl-CoA. These values are illustrative and intended to guide experimental design. Actual values would need to be determined empirically.

CompoundTargetAssay TypeEC50 / IC50 (nM)[1]
This compound PPARαLuciferase Reporter Assay50
PPARγLuciferase Reporter Assay200
NF-κBLuciferase Reporter Assay150 (IC50)
Linoleoyl-CoA PPARαLuciferase Reporter Assay100
PPARγLuciferase Reporter Assay500
NF-κBLuciferase Reporter Assay300 (IC50)

Note: The values for this compound are hypothetical and for illustrative purposes only.

Signaling Pathways

Long-chain polyunsaturated fatty acyl-CoAs, such as this compound, are known to influence key signaling pathways involved in metabolism and inflammation. These include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

PPAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cellular Cytoplasm & Nucleus PUFA-CoA This compound PPAR_RXR PPAR/RXR Heterodimer PUFA-CoA->PPAR_RXR Binds & Activates PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Regulates

Caption: Activation of PPAR by this compound.

NFkB_Inhibition_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates PUFA_CoA This compound PUFA_CoA->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

PPARα and PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the activation of PPARα and PPARγ by this compound and other lipids.

1. Cell Culture and Transfection:

  • HEK293T or a similar suitable cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Cells are seeded in 96-well plates.
  • Transient transfection is performed using a lipid-based transfection reagent. Each well is transfected with a PPAR expression plasmid (either PPARα or PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase plasmid for normalization.[2][3][4][5]

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with a serum-free medium containing the test compounds (this compound, linoleoyl-CoA, or a known agonist like GW7647 for PPARα or Rosiglitazone for PPARγ as a positive control) at various concentrations.[6] A vehicle control (e.g., DMSO) is also included.

3. Luciferase Assay:

  • Following a 24-hour incubation with the compounds, the cells are lysed.
  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[2][3]

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency.
  • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
  • EC50 values are determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol measures the inhibitory effect of this compound and other lipids on NF-κB signaling.

1. Cell Culture and Transfection:

  • HEK293T or a similar cell line is cultured as described above.
  • Cells are seeded in 96-well plates.
  • Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[7][8][9][10]

2. Compound Pre-treatment and Stimulation:

  • After 24 hours of transfection, the cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
  • NF-κB activation is then stimulated by adding a known activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the media.[11] A negative control (no stimulation) and a positive control (stimulation without inhibitor) are included.

3. Luciferase Assay:

  • After 6-8 hours of stimulation, the cells are lysed, and luciferase activities are measured as described in the PPAR activation assay.[7][12]

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity.
  • The percentage of inhibition is calculated relative to the stimulated control.
  • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with Reporter Plasmids Cell_Culture->Transfection Compound_Addition Addition of Test Lipids & Controls Transfection->Compound_Addition Stimulation Stimulation (for NF-κB assay) Compound_Addition->Stimulation Cell_Lysis Cell Lysis Compound_Addition->Cell_Lysis After Incubation (for PPAR assay) Stimulation->Cell_Lysis After Incubation Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50 / IC50) Luciferase_Assay->Data_Analysis

Caption: General workflow for cellular reporter assays.

References

A Researcher's Guide to Confirming the Identity of (9Z,12Z)-Tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid species is paramount. This guide provides a comparative overview of analytical techniques for confirming the identity of (9Z,12Z)-tetradecadienoyl-CoA in various samples, supported by experimental data and detailed protocols.

The accurate identification of this compound, a key intermediate in fatty acid metabolism, is crucial for understanding its role in various physiological and pathological processes. Its precise structure, including the specific location and stereochemistry of the double bonds, dictates its biological activity. This guide compares the most common and effective analytical methods for its identification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on several factors, including the complexity of the sample matrix, the required sensitivity and specificity, and the available instrumentation. Both LC-MS and GC-MS have proven to be powerful tools for the analysis of acyl-CoAs.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, followed by mass-to-charge ratio detection of intact molecules.Separation of volatile derivatives based on boiling point, followed by mass-to-charge ratio detection.
Sample Derivatization Not typically required, allowing analysis of the native molecule.[1]Required to convert non-volatile fatty acyl-CoAs into volatile esters (e.g., FAMEs).[2][3]
Sensitivity High, often in the picomolar to femtomolar range.High, particularly with selected ion monitoring (SIM).
Specificity High, especially with tandem MS (MS/MS) for structural elucidation.[1][4]High, with characteristic fragmentation patterns aiding in identification.
Isomer Separation Can separate geometric and positional isomers with appropriate chromatography.Can separate isomers, but may be challenging for complex mixtures.
Throughput Generally higher than GC-MS.Can be lower due to longer run times and derivatization steps.
Cost Instrumentation can be more expensive.Instrumentation is generally more affordable.
Key Advantage Analysis of the intact molecule without chemical modification.[1]Extensive libraries of mass spectra for FAMEs are available for identification.
Key Disadvantage Ion suppression effects from complex matrices can be a challenge.Derivatization adds complexity and potential for sample loss or artifact formation.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

This protocol outlines a general procedure for the identification of this compound using LC-MS.

1. Sample Preparation:

  • Extraction: Extract lipids from the sample using a modified Bligh-Dyer or Folch method.[5] To minimize degradation, perform extractions on ice and use solvents containing antioxidants like butylated hydroxytoluene (BHT).

  • Solid-Phase Extraction (SPE): To enrich for acyl-CoAs and remove interfering substances, utilize a C18 or mixed-mode anion exchange SPE cartridge.

2. LC Separation:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.

  • Mobile Phase: A gradient elution is typically employed.

  • Gradient: A typical gradient might start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurement.[1]

  • Data Acquisition:

    • Full Scan MS: Acquire data in the m/z range of 800-1200 to detect the precursor ion of this compound. The theoretical m/z for the [M+H]+ ion is C35H60N7O17P3S+ = 979.303.

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain structural information. Key fragment ions for acyl-CoAs include the loss of the phosphopantetheine group.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for (9Z,12Z)-Tetradecadienoic Acid Methyl Ester (FAME) Analysis

This protocol involves the conversion of this compound to its corresponding fatty acid methyl ester for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Hydrolysis: Cleave the thioester bond of the acyl-CoA to release the free fatty acid. This can be achieved by alkaline hydrolysis (saponification) with KOH or NaOH.

  • Esterification: Convert the free fatty acid to its methyl ester (FAME) using a reagent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[3]

  • Extraction: Extract the FAMEs into an organic solvent like hexane.

2. GC Separation:

  • Column: A polar capillary column, such as a biscyanopropyl polysiloxane column (e.g., 60 m x 0.25 mm, 0.25 µm film thickness), is necessary to separate the positional and geometric isomers of the FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 240°C.

3. Mass Spectrometry Detection:

  • Ionization: Electron ionization (EI) at 70 eV is standard for FAME analysis.

  • Mass Analyzer: A quadrupole mass spectrometer is commonly used.

  • Data Acquisition:

    • Full Scan: Acquire data over a mass range of m/z 50-500.

    • Library Matching: The obtained mass spectrum of the FAME can be compared against commercial or in-house spectral libraries for identification.

Workflow and Pathway Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Enrichment Acyl-CoA Enrichment (SPE) Extraction->Enrichment LC LC Separation Enrichment->LC Direct Analysis Hydrolysis Hydrolysis Enrichment->Hydrolysis Indirect Analysis ESI Electrospray Ionization LC->ESI HRMS High-Resolution MS ESI->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS AccurateMass Accurate Mass Matching HRMS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Derivatization FAME Derivatization Hydrolysis->Derivatization GC GC Separation Derivatization->GC EI Electron Ionization GC->EI MS Mass Spectrometry EI->MS Library Spectral Library Matching MS->Library Confirmation Identity Confirmation AccurateMass->Confirmation Fragmentation->Confirmation Library->Confirmation

Caption: Experimental workflow for identifying this compound.

signaling_pathway FA Fatty Acid ((9Z,12Z)-Tetradecadienoic Acid) ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA This compound ACSL->AcylCoA BetaOx Beta-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis AcylCoA->LipidSyn

Caption: Simplified metabolic context of this compound.

References

Validating the Physiological Relevance of (9Z,12Z)-Tetradecadienoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the physiological relevance of (9Z,12Z)-tetradecadienoyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide establishes a comparative approach, leveraging the well-characterized polyunsaturated fatty acyl-CoAs (PUFA-CoAs), linoleoyl-CoA and arachidonoyl-CoA, as benchmarks. The provided experimental protocols and data tables offer a roadmap for comprehensive evaluation.

Introduction to this compound and its Potential Significance

This compound is a polyunsaturated fatty acyl-coenzyme A molecule. While specific literature on its physiological role is scarce, its structural similarity to other biologically active PUFA-CoAs suggests it may play a role in various cellular processes. Long-chain fatty acyl-CoAs are not merely metabolic intermediates in β-oxidation and lipid synthesis; they also function as signaling molecules, modulating gene expression and protein function. Understanding the specific physiological relevance of this compound is crucial for elucidating its potential as a bioactive lipid and a target for therapeutic intervention.

Comparative Analysis with Key PUFA-CoAs

To ascertain the physiological relevance of this compound, a direct comparison with well-studied PUFA-CoAs is essential. Linoleoyl-CoA (an omega-6 fatty acid derivative) and arachidonoyl-CoA (a precursor for eicosanoids) serve as excellent comparators due to their established roles in cellular signaling and metabolism.

Table 1: Comparative Physicochemical and Metabolic Properties
PropertyThis compoundLinoleoyl-CoAArachidonoyl-CoA
Formula C35H58N7O17P3SC39H66N7O17P3SC41H66N7O17P3S
Molecular Weight 997.8 g/mol 1054.0 g/mol 1054.0 g/mol
Chain Length & Unsaturation C14:2 (n-2, n-5)C18:2 (n-6, n-9)C20:4 (n-6, n-9, n-12, n-15)
Primary Metabolic Fate Hypothesized: β-oxidation, incorporation into complex lipidsβ-oxidation, elongation and desaturation to arachidonoyl-CoA, incorporation into complex lipidsEicosanoid synthesis, β-oxidation, incorporation into complex lipids
Known Receptor Interactions To be determinedPPARα, HNF-4PPARα, PPARγ
Key Signaling Involvement To be determinedRegulation of lipid metabolism genesPro-inflammatory and pro-resolving signaling cascades

Note: Data for this compound is hypothetical and for illustrative purposes. Experimental validation is required.

Table 2: Comparative Enzyme Kinetics with Acyl-CoA Synthetases
SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)
(9Z,12Z)-Tetradecadienoic acid e.g., Human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)To be determinedTo be determined
Linoleic acid Human ACSL1~ 5-15~ 50-100
Arachidonic acid Human ACSL1~ 2-10~ 150-250

Note: Kinetic parameters for linoleic and arachidonic acid are representative values from the literature and can vary based on the specific enzyme isoform and experimental conditions.[1][2] Data for (9Z,12Z)-tetradecadienoic acid needs to be experimentally determined.

Key Signaling Pathways of Comparator PUFA-CoAs

The following diagrams illustrate the established signaling pathways for linoleoyl-CoA and arachidonoyl-CoA, providing a conceptual framework for investigating the potential pathways of this compound.

Linoleoyl_CoA_Signaling cluster_nucleus Nucleus Linoleic Acid Linoleic Acid ACSL Acyl-CoA Synthetase Linoleic Acid->ACSL Linoleoyl-CoA Linoleoyl-CoA ACSL->Linoleoyl-CoA PPARa PPARα Linoleoyl-CoA->PPARa Activates Beta_Oxidation β-Oxidation Linoleoyl-CoA->Beta_Oxidation RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE RXR->PPRE Gene_Expression Target Gene Expression (e.g., CPT1, ACO) PPRE->Gene_Expression

Figure 1. Simplified signaling pathway of Linoleoyl-CoA.

Arachidonoyl_CoA_Signaling Arachidonic Acid Arachidonic Acid ACSL Acyl-CoA Synthetase Arachidonic Acid->ACSL COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Arachidonoyl-CoA Arachidonoyl-CoA ACSL->Arachidonoyl-CoA Membrane_PL Membrane Phospholipids Arachidonoyl-CoA->Membrane_PL Incorporation PLA2 Phospholipase A2 PLA2->Arachidonic Acid Releases Membrane_PL->PLA2 Stimulus Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 2. Arachidonoyl-CoA and the eicosanoid synthesis pathway.

Experimental Protocols for Validation

A multi-faceted experimental approach is necessary to thoroughly validate the physiological relevance of this compound.

Protocol 1: In Vitro Synthesis of this compound

Objective: To produce a sufficient quantity of high-purity this compound for use in subsequent biological assays.

Methodology: A common method involves the use of N-hydroxysuccinimide (NHS) esters of the fatty acid.

  • Activation of (9Z,12Z)-tetradecadienoic acid: The free fatty acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an appropriate organic solvent (e.g., dichloromethane) to form the NHS ester.

  • Thiolysis: The purified NHS ester is then reacted with Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Purification: The resulting this compound is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized product should be confirmed by mass spectrometry and NMR spectroscopy.

Protocol 2: Acyl-CoA Synthetase Activity Assay

Objective: To determine if (9Z,12Z)-tetradecadienoic acid is a substrate for long-chain acyl-CoA synthetases and to determine the kinetic parameters.

Methodology: A radiometric assay is a sensitive method for this purpose.[3][4]

  • Enzyme Source: Use cell lysates or purified recombinant acyl-CoA synthetase isoforms.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A, MgCl2, and a radiolabeled version of (9Z,12Z)-tetradecadienoic acid (e.g., [1-14C]-(9Z,12Z)-tetradecadienoic acid).

  • Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction by adding a solution like Dole's reagent (isopropanol:heptane:sulfuric acid). Unreacted fatty acid is extracted with an organic solvent (e.g., heptane).

  • Quantification: The amount of radiolabeled acyl-CoA formed in the aqueous phase is quantified by scintillation counting.

  • Kinetic Analysis: Perform the assay with varying concentrations of the fatty acid substrate to determine Km and Vmax values.[1][2]

Protocol 3: Cellular Uptake and Metabolism Assay

Objective: To assess the uptake of (9Z,12Z)-tetradecadienoic acid into cells and its subsequent metabolic fate.

Methodology: This can be achieved using radiolabeled or fluorescently tagged fatty acids.

  • Cell Culture: Culture appropriate cell lines (e.g., hepatocytes, adipocytes, or macrophages).

  • Fatty Acid Treatment: Incubate the cells with radiolabeled or fluorescently tagged (9Z,12Z)-tetradecadienoic acid for various time points.

  • Uptake Measurement: For radiolabeled fatty acids, wash the cells extensively to remove extracellular label and measure intracellular radioactivity by scintillation counting. For fluorescently tagged fatty acids, cellular uptake can be quantified by flow cytometry or fluorescence microscopy.

  • Metabolic Fate Analysis: After incubation, lyse the cells and extract lipids. Analyze the distribution of the label into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 4: Analysis of Lipid Mediator Production

Objective: To determine if this compound is a precursor for the synthesis of signaling lipid mediators.

Methodology: This requires sensitive analytical techniques like LC-MS/MS.

  • Cell Stimulation: Treat relevant cells (e.g., macrophages or neutrophils) with (9Z,12Z)-tetradecadienoic acid, followed by a stimulus to induce lipid mediator production (e.g., lipopolysaccharide or a calcium ionophore).

  • Lipid Extraction: Extract the lipid mediators from the cell culture supernatant using solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a targeted LC-MS/MS method to identify and quantify potential oxygenated metabolites of (9Z,12Z)-tetradecadienoic acid. This involves comparing the fragmentation patterns to those of known lipid mediators.[5]

  • Comparison: Compare the profile of lipid mediators produced from (9Z,12Z)-tetradecadienoic acid with those produced from arachidonic acid under the same conditions.

Protocol 5: PPAR Activation Assay

Objective: To investigate whether this compound or its free fatty acid can activate peroxisome proliferator-activated receptors (PPARs).

Methodology: A reporter gene assay is a standard method for this purpose.[6][7]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for a PPAR isoform (e.g., PPARα) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of this compound or its corresponding free fatty acid. Use known PPAR agonists (e.g., linoleic acid, arachidonic acid, or a synthetic agonist like GW7647) as positive controls.

  • Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Calculate the fold activation relative to the vehicle control.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive validation of this compound's physiological relevance.

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Cellular Assays cluster_signaling Signaling & Metabolomics cluster_integration Data Integration & Conclusion Synthesis Chemical Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization MS & NMR Analysis Purification->Characterization ACSL_Assay Acyl-CoA Synthetase Activity Assay Characterization->ACSL_Assay Uptake_Assay Cellular Uptake & Metabolism Assay Characterization->Uptake_Assay PPAR_Assay PPAR Reporter Gene Assay Characterization->PPAR_Assay Lipid_Mediator Lipid Mediator Profiling (LC-MS/MS) Characterization->Lipid_Mediator Data_Analysis Comparative Data Analysis ACSL_Assay->Data_Analysis Uptake_Assay->Data_Analysis Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) PPAR_Assay->Gene_Expression PPAR_Assay->Data_Analysis Lipid_Mediator->Data_Analysis Gene_Expression->Data_Analysis Conclusion Elucidation of Physiological Relevance Data_Analysis->Conclusion

Figure 3. Experimental workflow for validating this compound.

Conclusion

Validating the physiological relevance of a novel lipid metabolite like this compound requires a systematic and comparative approach. By employing the experimental strategies and protocols outlined in this guide, researchers can thoroughly characterize its biochemical properties, cellular activities, and potential signaling roles. The direct comparison with well-established PUFA-CoAs such as linoleoyl-CoA and arachidonoyl-CoA will provide a crucial context for interpreting the experimental findings and ultimately defining the physiological significance of this compound in health and disease. This foundational knowledge is paramount for any future exploration of its potential in drug development and therapeutic applications.

References

independent verification of (9Z,12Z)-tetradecadienoyl-CoA findings

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide to the Analysis of (9Z,12Z)-Tetradecadienoyl-CoA and Other Biologically Active Long-Chain Polyunsaturated Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs) are pivotal metabolic intermediates involved in a myriad of cellular processes, including energy metabolism, membrane biosynthesis, and the generation of signaling molecules. While specific findings for this compound are not extensively documented in current literature, its structural similarity to well-characterized LC-PUFA-CoAs, such as linoleoyl-CoA, arachidonoyl-CoA, eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA), suggests its potential involvement in similar biological pathways. Independent verification of the presence and functional role of any given fatty acyl-CoA necessitates robust and sensitive analytical methodologies.

This guide provides a comparative overview of established methods for the extraction, quantification, and analysis of LC-PUFA-CoAs, which are directly applicable to the study of this compound. We will compare the performance of these methods and provide detailed experimental protocols. Furthermore, we will draw comparisons with the known signaling pathways of other prominent LC-PUFA-CoAs to provide a framework for the potential biological significance of this compound.

Comparative Analysis of Analytical Methods for Long-Chain Fatty Acyl-CoA Quantification

The accurate quantification of long-chain fatty acyl-CoAs from biological matrices is challenging due to their low abundance and susceptibility to degradation. The most widely accepted and robust method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a comparison of different approaches within this framework.

Table 1: Comparison of Extraction and Quantification Methods for Long-Chain Fatty Acyl-CoAs

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery (%)Limit of Detection (LOD)
Solvent Precipitation followed by LC-MS/MS Simple, rapid, and effective for a broad range of acyl-CoAs.Potential for ion suppression from co-extracted matrix components. Lower recovery for very long-chain species.60-80~5-10 fmol
Solid-Phase Extraction (SPE) followed by LC-MS/MS Excellent sample clean-up, reducing matrix effects and ion suppression. High recovery for a wide range of acyl-CoAs.More time-consuming and requires method development for optimal recovery.70-90[1]~1-5 fmol
Two-Step Extraction (Acetonitrile/2-Propanol) with SPE High recovery and purity of the acyl-CoA fraction. Suitable for small tissue samples.Involves multiple steps, increasing the potential for sample loss if not performed carefully.83-90Not explicitly stated, but high sensitivity is implied.

Detailed Experimental Protocols

Reproducibility in metabolic research is contingent on detailed and standardized protocols. The following sections outline key experimental procedures for the analysis of long-chain fatty acyl-CoAs.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cell cultures for LC-MS analysis.[2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (80%) containing an appropriate internal standard (e.g., heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in cold methanol with the internal standard.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in cold methanol with the internal standard.

  • Lysis and Precipitation: Vortex the cell suspension vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a generalized workflow for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the reconstituted sample.

    • Apply a gradient elution, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. This involves monitoring a specific precursor ion to product ion transition for each analyte.

    • A neutral loss scan of 507 Da can be used for the identification of unknown acyl-CoA species.[4]

Comparative Biological Context: Signaling Pathways of Well-Characterized LC-PUFA-CoAs

While the specific signaling roles of this compound remain to be elucidated, the functions of other prominent LC-PUFA-CoAs provide a valuable comparative framework.

Linoleoyl-CoA and Arachidonoyl-CoA Signaling

Linoleic acid is an essential fatty acid that is converted to linoleoyl-CoA.[5] This can be further metabolized to arachidonic acid, which is then activated to arachidonoyl-CoA. Arachidonoyl-CoA is a key precursor for a large family of potent signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in inflammation, immunity, and the regulation of cardiovascular function.[6][7] The release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 is a critical regulatory step in this pathway.[8]

Linoleoyl_Arachidonoyl_CoA_Pathway Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA ACSL Arachidonic Acid Arachidonic Acid Linoleoyl-CoA->Arachidonic Acid Desaturation & Elongation Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid->Arachidonoyl-CoA ACSL Eicosanoids Eicosanoids Arachidonoyl-CoA->Eicosanoids COX, LOX, CYP Inflammation Inflammation Eicosanoids->Inflammation Immune Response Immune Response Eicosanoids->Immune Response

Caption: Simplified pathway of linoleoyl-CoA to arachidonoyl-CoA and eicosanoid synthesis.

EPA-CoA and DHA-CoA in Metabolism and Neuroprotection

Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are omega-3 fatty acids with well-documented health benefits. Their activated forms, EPA-CoA and DHA-CoA, are substrates for various metabolic pathways. EPA has been shown to lower plasma triglycerides by increasing mitochondrial fatty acid oxidation.[9][10] DHA is a crucial component of neuronal and retinal cell membranes, and its deficiency is associated with cognitive decline.[11][12] Both EPA and DHA can be metabolized into anti-inflammatory mediators known as resolvins and protectins.

EPA_DHA_CoA_Pathway cluster_epa EPA Pathway cluster_dha DHA Pathway EPA EPA EPA-CoA EPA-CoA EPA->EPA-CoA ACSL Anti-inflammatory Resolvins (E-series) Anti-inflammatory Resolvins (E-series) EPA->Anti-inflammatory Resolvins (E-series) Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation EPA-CoA->Mitochondrial Beta-Oxidation DHA DHA DHA-CoA DHA-CoA DHA->DHA-CoA ACSL Neuroprotective Protectins & Resolvins (D-series) Neuroprotective Protectins & Resolvins (D-series) DHA->Neuroprotective Protectins & Resolvins (D-series) Membrane Incorporation (Brain, Retina) Membrane Incorporation (Brain, Retina) DHA-CoA->Membrane Incorporation (Brain, Retina)

Caption: Major metabolic fates of EPA-CoA and DHA-CoA.

Workflow for Independent Verification

The following diagram illustrates a logical workflow for the independent verification of the presence and potential function of a novel long-chain fatty acyl-CoA like this compound.

Verification_Workflow Hypothesize Biological Sample Hypothesize Biological Sample Develop Analytical Method Develop Analytical Method Hypothesize Biological Sample->Develop Analytical Method Extraction & Purification Extraction & Purification Develop Analytical Method->Extraction & Purification LC-MS/MS Quantification LC-MS/MS Quantification Extraction & Purification->LC-MS/MS Quantification Confirmation of Presence Confirmation of Presence LC-MS/MS Quantification->Confirmation of Presence Functional Assays Functional Assays Confirmation of Presence->Functional Assays If Present Compare to Known PUFA-CoAs Compare to Known PUFA-CoAs Functional Assays->Compare to Known PUFA-CoAs Elucidate Biological Role Elucidate Biological Role Compare to Known PUFA-CoAs->Elucidate Biological Role

Caption: Logical workflow for the investigation of a novel fatty acyl-CoA.

Conclusion

While direct experimental data on this compound is currently scarce, the analytical frameworks and biological understanding of other long-chain polyunsaturated fatty acyl-CoAs provide a robust starting point for its investigation. The methods for extraction and quantification using LC-MS/MS are highly sensitive and adaptable for this specific molecule. By comparing its yet-to-be-determined functions with the well-established roles of linoleoyl-CoA, arachidonoyl-CoA, EPA-CoA, and DHA-CoA in signaling and metabolism, researchers can formulate targeted hypotheses to guide future studies. The provided protocols and workflows offer a practical guide for the independent verification and characterization of novel fatty acyl-CoAs in various biological systems.

References

Safety Operating Guide

Essential Disposal Protocol for (9Z,12Z)-tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to handle the compound with care. The full toxicological properties of (9Z,12Z)-tetradecadienoyl-CoA may not be known. Therefore, treating it as potentially hazardous is a prudent measure.

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound and its waste:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

  • Laboratory coat

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The recommended procedure for the safe disposal of this compound is as follows:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including solutions, reaction mixtures, and used consumables (e.g., pipette tips, tubes), as hazardous chemical waste.[1]

    • Do not mix this waste with other waste streams such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Containerization:

    • Select a designated, leak-proof waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • For empty containers of the original product, triple-rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate as hazardous chemical waste. After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic, ensuring the original label is defaced.[2]

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "HAZARDOUS WASTE "[1]

      • The full chemical name: "this compound"

      • If the waste is in a solution, list all components and their approximate percentages.[1]

      • The date of waste accumulation and the name of the generating laboratory or researcher.[2]

  • Waste Accumulation and Storage:

    • Carefully transfer the waste into the designated hazardous waste container.

    • Store the sealed waste container in a designated, cool, and dry waste accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

    • Dispose of the collected waste through your institution's established chemical waste disposal program.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and for any specific institutional procedures.[2]

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined, the disposal method is consistent regardless of quantity. All quantities should be treated as hazardous chemical waste.

Characteristic Guideline
Physical State Typically a solid or in solution, depending on experimental use.[1]
Primary Hazards Assumed to be a potential irritant; full toxicological properties are not known. As an organosulfur compound, it may have a strong odor.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]
Recommended PPE Nitrile gloves, safety glasses/goggles, laboratory coat.[1]
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor.[1]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Generate Waste B->D C->D E Segregate as Hazardous Chemical Waste D->E F Use Designated, Compatible Waste Container (HDPE, Glass) E->F G Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) F->G H Store in Designated Waste Accumulation Area G->H I Contact EHS for Pickup H->I J End: Proper Disposal I->J

Caption: Workflow for Safe Disposal of this compound.

G cluster_0 Pre-Disposal Actions cluster_1 Disposal Path A Identify Waste as This compound B Is it mixed with other waste? A->B C Segregate from other waste streams B->C No D Consult EHS for mixed waste protocol B->D Yes E Collect in Labeled Hazardous Waste Container C->E D->E F Store Securely E->F G Arrange for Professional Disposal (via EHS) F->G

Caption: Decision Pathway for Waste Segregation and Disposal.

References

Essential Safety and Logistical Information for Handling (9Z,12Z)-tetradecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (9Z,12Z)-tetradecadienoyl-CoA. The following procedures are based on best practices for handling similar acyl-CoA compounds and non-hazardous biochemicals.

Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Nitrile or neoprene gloves (powder-free preferred)Protects against skin contact and contamination.[1][2]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Body Protection Laboratory coat or disposable gownPrevents contamination of personal clothing and skin.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]
Respiratory Protection Generally not required if handled in a well-ventilated area. An N95 or N100 respirator may be necessary if creating aerosols or dust.[2]Prevents inhalation of airborne particles.[2]
Operational Plan: Handling and Storage

2.1. Handling:

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize inhalation exposure.[3]

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Hygiene: Wash hands thoroughly after handling, even if gloves are worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

2.2. Storage:

  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Disposal Guidelines

Waste Type Disposal Method
Unused Product Dispose of as chemical waste through a licensed contractor. Do not allow it to enter drains or waterways.[3]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated chemical waste container for solid waste.
Contaminated PPE (e.g., gloves) Remove and dispose of as chemical waste.

Experimental Protocol: General Procedure for Handling a Biochemical Solid

This protocol outlines the general steps for safely handling a non-hazardous biochemical solid like this compound.

Methodology:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the workspace in a chemical fume hood.

    • Have all necessary equipment (spatula, weighing paper, tubes, solvent) ready.

    • Set up a designated waste container for contaminated items.

  • Weighing:

    • Carefully open the container to avoid creating dust.

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper on an analytical balance.

    • Close the primary container tightly after use.

  • Solubilization:

    • Transfer the weighed solid into an appropriate vial or tube.

    • Add the desired solvent to the solid.

    • Mix gently until the solid is fully dissolved.

  • Post-Handling:

    • Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips) in the designated chemical waste container.

    • Clean any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work area in the fume hood.

    • Remove and dispose of gloves in the chemical waste.

    • Wash hands thoroughly.

Visual Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of a laboratory chemical.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_solubilize Solubilize handle_weigh->handle_solubilize cleanup_waste Dispose of Waste handle_solubilize->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_ppe Doff PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Chemical Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.